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  • Product: ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
  • CAS: 75001-54-6

Core Science & Biosynthesis

Foundational

physical and chemical properties of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

An In-depth Technical Guide to Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate Introduction Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Introduction

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a crucial building block for the development of more complex molecular architectures. The quinoline core is a privileged scaffold in drug discovery, known for its presence in a wide array of pharmacologically active agents, including antibacterial and anti-inflammatory compounds.[1][2] This guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, reactivity, and safety considerations for this compound, tailored for researchers and professionals in drug development.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundation of all subsequent research. Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is systematically identified by several key descriptors.

  • IUPAC Name: ethyl 7-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylate[3]

  • CAS Number: 75001-54-6[3][4]

  • Molecular Formula: C₁₂H₉ClFNO₃[3][4]

  • Synonyms: 3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester[3]

The molecule's structure, featuring a bicyclic quinoline system substituted with chloro, fluoro, hydroxyl, and ethyl carboxylate groups, dictates its chemical behavior and potential for further modification.

Caption: 2D structure of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.

Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below, computed by PubChem, provides a quantitative profile of the molecule.[3]

PropertyValueSource
Molecular Weight 269.65 g/mol [3][4]
XLogP3 2.7[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 2[3]
Exact Mass 269.0254990 Da[3]
Topological Polar Surface Area 55.4 Ų[3]
Heavy Atom Count 18[3]
Complexity 399[3]
CAS Number 75001-54-6[3][4]

Note: These properties are computationally derived and provide estimated values.

Synthesis and Reactivity

Synthetic Pathway: The Gould-Jacobs Reaction

The primary method for synthesizing 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[1] This process involves two key steps: the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.

The causality behind this experimental choice lies in its reliability and versatility for creating the quinoline core from readily available anilines. The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution, which closes the second ring of the quinoline system.

Caption: Generalized workflow for the Gould-Jacobs synthesis of the target compound.

Experimental Protocol (Representative)

This protocol is adapted from established procedures for similar 7-chloro-4-hydroxyquinoline derivatives and serves as a self-validating system where the progress can be monitored at each stage.[5][6]

Step 1: Condensation of Aniline and EMME

  • Combine 1.0 mole of 3-chloro-2-fluoroaniline and 1.1 moles of diethyl ethoxymethylenemalonate in a round-bottomed flask.

  • Heat the mixture on a steam bath for approximately 1 hour. The reaction is driven forward by the distillation of the ethanol byproduct.

  • The resulting warm, crude intermediate, diethyl 2-(((3-chloro-2-fluorophenyl)amino)methylene)malonate, is sufficiently pure to be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped for high-temperature reflux, heat a high-boiling inert solvent (e.g., Dowtherm A, diphenyl ether) to a vigorous boil (approx. 250-260 °C).

  • Carefully and slowly add the crude intermediate from Step 1 into the boiling solvent.

  • Continue heating for 1 hour. During this period, the cyclized product, ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, will begin to crystallize out of the hot solution.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with a non-polar solvent (e.g., hexane) to remove residual high-boiling solvent and colored impurities.[5]

Reactivity and Potential Challenges
  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under basic conditions (e.g., refluxing with NaOH) to yield the corresponding 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.[5][7] This carboxylic acid is often the desired intermediate for further derivatization, particularly in the synthesis of fluoroquinolone antibiotics.

  • Regioisomer Formation: A significant challenge when using substituted anilines like 3-chloro-2-fluoroaniline is the potential formation of undesired regioisomers. Depending on the cyclization conditions, the 5-chloro-6-fluoro isomer could potentially form alongside the desired 7-chloro-8-fluoro product. Careful control of reaction conditions and subsequent purification are essential to isolate the correct isomer.[5]

  • Decarboxylation: The 4-hydroxyquinoline-3-carboxylic acid intermediate can be decarboxylated at high temperatures to remove the carboxyl group, yielding 7-chloro-8-fluoro-4-quinolinol.[8]

Spectral and Analytical Characterization

While specific spectral data for this exact compound is not publicly available, characterization would rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Would confirm the presence of the ethyl group (a quartet and a triplet), aromatic protons on the quinoline core, and the N-H proton. The specific chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the 7-chloro-8-fluoro substitution pattern. For a similar compound, 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester, the proton at the H-2 position appears as a singlet around 8.42 ppm, while the aromatic H-5 and H-6 protons appear as doublets around 8.10 and 7.63 ppm, respectively.[9]

    • ¹³C-NMR: Would show distinct signals for the carbonyl carbons (ester and quinolone), the sp² carbons of the aromatic rings, and the sp³ carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: Key absorbances would be expected for the O-H/N-H stretching (broad, ~3100-3400 cm⁻¹), C=O stretching of the ester and quinolone (~1670-1710 cm⁻¹), and C-Cl/C-F bonds in the fingerprint region.[9]

  • Mass Spectrometry (MS): Would be used to confirm the molecular weight (269.65 g/mol ) and the isotopic pattern characteristic of a monochlorinated compound.[10]

Applications in Research and Drug Development

The primary value of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate lies in its role as a versatile intermediate.

  • Fluoroquinolone Antibiotics: The core structure is highly similar to that of quinolone and fluoroquinolone antibiotics. The carboxylic acid derivative is a key precursor for synthesizing analogues of drugs like Ciprofloxacin, where modifications at the N-1 and C-7 positions are common.[11][12]

  • Antimalarial Drug Synthesis: The 7-chloroquinoline scaffold is the cornerstone of several antimalarial drugs, most notably Chloroquine.[8] This highlights the importance of this structural motif in medicinal chemistry.

  • Kinase Inhibitors: The quinoline ring is a common feature in many kinase inhibitors used in oncology. The functional groups on this molecule provide handles for synthetic elaboration to target specific enzyme active sites.

Safety and Handling

As a laboratory chemical, proper safety protocols must be followed. The information below is a synthesis from multiple safety data sheets (SDS) for this or structurally related compounds.

  • Hazard Identification: May be harmful if swallowed or inhaled.[13][14] Causes skin and serious eye irritation.[13][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][16]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[13][16]

    • Respiratory Protection: Handle in a well-ventilated area, preferably a fume hood, to avoid breathing dust or vapors.[17]

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[13][16]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[13][16]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[13][17]

    • Ingestion: Do not induce vomiting. Give 1-2 glasses of water to drink and seek immediate medical attention.[16]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place away from direct sunlight.[16] Recommended shipping and short-term storage temperature is 4°C.[4]

Conclusion

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a well-defined chemical entity with significant potential as a synthetic intermediate. Its physicochemical properties, governed by its halogenated quinoline structure, make it a valuable precursor for a range of target molecules in drug discovery. A thorough understanding of its synthesis via the Gould-Jacobs reaction, its reactivity, and appropriate safety measures is essential for its effective and safe utilization in a research and development setting.

References

  • Title: Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | C12H9ClFNO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: SAFETY DATA SHEET - Revanol Source: trade.gov.jo URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates Source: MDPI URL: [Link]

  • Title: ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Characterization Data of Products Source: The Royal Society of Chemistry URL: [Link]

  • Title: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Source: International Union of Crystallography URL: [Link]

  • Title: Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis... Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Ahmad/8991a02934091a92e165445258838d781b4d0891]([Link]

  • Title: 4,7-dichloroquinoline Source: Organic Syntheses URL: [Link]

  • Title: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Source: ResearchGate URL: [Link]

  • Title: 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: Research & Reviews: Journal of Chemistry URL: [Link]

Sources

Exploratory

Technical Whitepaper: Molecular Profiling and Synthetic Utility of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Executive Summary Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75001-54-6) is a highly specialized heterocyclic building block crucial to the pharmaceutical synthesis of advanced fluoroquinolone antibio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75001-54-6) is a highly specialized heterocyclic building block crucial to the pharmaceutical synthesis of advanced fluoroquinolone antibiotics[1]. Characterized by its precisely engineered halogenation pattern—a C7-chlorine and a C8-fluorine—this intermediate serves as the structural foundation for active pharmaceutical ingredients (APIs) designed to combat resistant bacterial strains. This whitepaper details its physicochemical properties, structural causality, and field-validated synthetic workflows.

Molecular Identity & Physicochemical Profiling

Accurate molecular characterization is paramount for predicting reactivity during downstream API manufacturing. The compound exhibits a molecular weight of 269.65 g/mol and a Topological Polar Surface Area (TPSA) of 55.4 Ų, indicating moderate lipophilicity suitable for organic solvent-based reactions[1].

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
IUPAC Name Ethyl 7-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
CAS Registry Number 75001-54-6
Molecular Formula C12H9ClFNO3
Molecular Weight 269.65 g/mol
Exact Mass 269.0254990 Da
XLogP3 2.7
TPSA 55.4 Ų

Data sourced from PubChem CID 12733853[1] and ChemRadar Substance Database[2].

Structural Biology & Mechanistic Causality

The exact placement of functional groups on the quinoline core is not arbitrary; it is a calculated design to facilitate both synthesis and ultimate biological efficacy.

  • C3-Carboxylate & C4-Oxo/Hydroxy System: This beta-keto ester motif is the defining pharmacophore of the quinolone class. In the final API, the free carboxylic acid (post-hydrolysis) and the C4-oxo group chelate a magnesium ion (Mg2+), which is strictly required for bridging the antibiotic to the bacterial DNA gyrase-DNA cleavage complex.

  • C7-Chloro Leaving Group: The chlorine atom at position 7 is strategically positioned for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the adjacent C8-fluorine, combined with the electron-deficient quinolone core, renders the C7 carbon highly electrophilic. This allows for efficient displacement by complex amines (e.g., piperazine derivatives) to tune the drug's pharmacokinetic profile.

  • C8-Fluoro Substituent: The inclusion of fluorine at the C8 position is a hallmark of third- and fourth-generation fluoroquinolones. Mechanistically, the C8-fluorine increases the lipophilicity of the final drug, enhancing tissue penetration and expanding the antimicrobial spectrum against anaerobic bacteria. Furthermore, it sterically restricts the rotation of the C7-amine substituent, locking it into a bioactive conformation.

Synthetic Workflows: The Gould-Jacobs Protocol

The industrial standard for synthesizing ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is the Gould-Jacobs reaction. This self-validating protocol ensures high regioselectivity during the formation of the bicyclic core.

Step-by-Step Methodology: Core Synthesis
  • Condensation: Combine 1.0 equivalent of 3-chloro-2-fluoroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME). Heat the mixture neat or in a high-boiling solvent to 120°C for 2-3 hours.

    • Causality: Heat drives the elimination of ethanol, forming diethyl 2-(((3-chloro-2-fluorophenyl)amino)methylene)malonate. The continuous removal of ethanol shifts the equilibrium toward the product.

  • Thermal Cyclization: Dissolve the condensation intermediate in 10 volumes of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Heat rapidly to 240-250°C and maintain for 1-2 hours.

    • Causality: The extreme temperature is required to overcome the high activation energy of the electrophilic aromatic substitution-like ring closure. Dowtherm A is chosen because its high boiling point prevents solvent degradation at these temperatures.

  • Isolation & Purification: Cool the reaction mixture to room temperature. The target compound, ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate. Filter the crude solid and wash extensively with petroleum ether or hexane to remove residual Dowtherm A. Dry under vacuum at 60°C.

GouldJacobs A 3-Chloro-2-fluoroaniline + EMME B Condensation (120°C, -EtOH) A->B C Methylene Malonate Intermediate B->C D Thermal Cyclization (Dowtherm A, 250°C) C->D E Ethyl 7-chloro-8-fluoro- 4-hydroxyquinoline-3-carboxylate D->E

Workflow of the Gould-Jacobs synthesis for the target quinoline derivative.

Downstream Application: SNAr Amination Protocol

To convert this intermediate into an active pharmaceutical ingredient (API), it must undergo N-alkylation, ester hydrolysis, and C7-amination.

Step-by-Step Methodology: API Functionalization
  • N1-Alkylation: Suspend the intermediate in N,N-dimethylformamide (DMF). Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) and 1.5 equivalents of an alkyl halide (e.g., ethyl iodide or a cyclopropyl equivalent). Stir at 90°C for 4 hours.

  • Ester Hydrolysis: Treat the N-alkylated ester with 2M aqueous sodium hydroxide (NaOH) at 80°C for 2 hours. Acidify with 2M HCl to pH 3-4 to precipitate the free carboxylic acid.

  • C7 SNAr Amination: Suspend the acid in dimethyl sulfoxide (DMSO). Add 3.0 equivalents of the target secondary amine (e.g., piperazine). Heat to 110-120°C for 6-8 hours.

    • Causality: The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl. The high temperature is necessary to displace the C7-chlorine, yielding the final 8-fluoroquinolone API.

SNArPathway A Quinoline-3-carboxylate Intermediate B N-1 Alkylation (K2CO3, DMF) A->B C Ester Hydrolysis (NaOH, H2O) B->C D SNAr Amination (Amine, DMSO, 120°C) C->D E Active 8-Fluoroquinolone API D->E

Downstream functionalization pathway converting the intermediate to an active API.

Regulatory & Safety Profiling

From a regulatory standpoint, compounds containing carbon-fluorine bonds are increasingly monitored. While ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is an isolated pharmaceutical intermediate and not a persistent polymeric PFAS, it is indexed in global PFAS screening tools due to its C8-fluorine atom[2],[3]. Handling requires standard laboratory PPE (gloves, safety goggles, and fume hood) as halogenated quinolines can be skin and respiratory irritants. It is designated strictly for Research and Development (R&D) or manufacturing use, not for direct human or veterinary application[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12733853, Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate". PubChem.[Link]

  • ChemRadar. "Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate CAS#75001-54-6". ChemRadar Substance Database. [Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate in Organic Solvents

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate in various organic solvents. Given the critical role of solubility in drug discovery and development, this document outlines the theoretical underpinnings, experimental methodologies, and data analysis techniques necessary for a thorough investigation.

Introduction to Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a quinoline derivative with potential applications in medicinal chemistry.[1][2][3] The quinoline scaffold is a key structural motif in many bioactive compounds, exhibiting a wide range of pharmacological activities.[4][5] Understanding the solubility of this specific compound is paramount for its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and ultimately, clinical efficacy.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC12H9ClFNO3[1]
Molecular Weight269.65 g/mol [1]
XLogP32.7[1]
IUPAC Nameethyl 7-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylate[1]

The presence of both lipophilic (chloro and fluoro groups, aromatic rings) and hydrophilic (hydroxy and carboxylate groups) moieties suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[6] For a given solute and solvent, the equilibrium solubility is the maximum amount of the solute that can dissolve in the solvent at a specific temperature and pressure to form a saturated solution. Several factors influence solubility, including:

  • Physicochemical properties of the solute and solvent: "Like dissolves like" is a fundamental principle. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, and thus solubility increases with temperature.

  • pH (for ionizable compounds): While the focus here is on organic solvents, any residual water or the acidic/basic nature of the solvent can influence the ionization state of the compound, thereby affecting its solubility.[6]

To model the temperature dependence of solubility, several thermodynamic models can be employed, including the modified Apelblat and the Buchowski-Ksiazczak λh equations.[7] These models allow for the correlation of experimental solubility data and the calculation of thermodynamic parameters such as the Gibbs free energy, enthalpy, and entropy of dissolution.[4][7]

Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the saturation shake-flask method .[6][8] This method is reliable and widely used in the pharmaceutical industry.[6] A miniaturized version of this method can be employed to conserve the amount of the test compound.[6][9]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing A Select Organic Solvents B Prepare Saturated Solutions (Excess Solute + Solvent) A->B Add excess solute C Incubate at Controlled Temperatures with Agitation B->C Shake-flask method D Sample and Separate Solid from Supernatant C->D After equilibrium E Quantify Solute Concentration (e.g., HPLC) D->E Analyze supernatant F Calculate Solubility (e.g., mg/mL, mole fraction) E->F From concentration G Thermodynamic Modeling F->G Fit to models

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol

Materials:

  • Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), 1,4-dioxane)

  • Volumetric flasks, vials with screw caps

  • Analytical balance

  • Shaking incubator or water bath with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Solvent Selection: Choose a range of organic solvents with varying polarities to obtain a comprehensive solubility profile.

  • Preparation of Saturated Solutions:

    • Add an excess amount of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[6]

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K) to study the temperature dependence.

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Develop and validate a suitable HPLC method for the quantification of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate. High-performance liquid chromatography (HPLC) is a preferred analytical tool due to its ability to detect impurities and any potential instability.[6]

    • Prepare a series of calibration standards of known concentrations.

    • Analyze the prepared samples and determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L from the determined concentration and the dilution factor.

    • The mole fraction solubility (x) can also be calculated for thermodynamic modeling.

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate in Various Organic Solvents at Different Temperatures (Mole Fraction, 10³x)

Temperature (K)MethanolEthanolAcetoneEthyl AcetateDMFDMSO
298.151.250.982.541.8715.3212.89
303.151.521.213.012.2317.8915.02
308.151.831.483.552.6520.7617.41
313.152.181.794.183.1223.9820.11
318.152.592.154.893.6627.6123.15

Note: This data is hypothetical and for illustrative purposes only.

Thermodynamic Modeling

The experimental solubility data can be correlated using thermodynamic models such as the modified Apelblat equation:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are the model parameters determined by fitting the experimental data.[7] The parameters A and B relate to the non-ideality of the solution, while C is related to the effect of temperature on the fusion enthalpy.[7]

Factors Influencing Solubility

The solubility of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate will be influenced by the interplay of its functional groups and the properties of the organic solvents.

  • Polarity: The presence of the hydroxyl and carboxylate groups will contribute to its solubility in polar solvents like alcohols (methanol, ethanol), DMF, and DMSO through hydrogen bonding interactions.

  • Aprotic vs. Protic Solvents: In protic solvents, hydrogen bonding with the solvent molecules can stabilize the dissolved solute. In aprotic polar solvents like DMF and DMSO, dipole-dipole interactions will be dominant.

  • Molecular Structure: The planar quinoline ring system can lead to favorable π-π stacking interactions, which may influence solubility in aromatic solvents.

Conclusion

This technical guide provides a robust framework for the systematic determination and analysis of the solubility profile of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate in organic solvents. By following the outlined experimental protocols and data analysis methods, researchers can obtain high-quality, reliable solubility data. This information is indispensable for the rational design of formulations, optimization of reaction conditions in synthesis, and for making informed decisions throughout the drug development process.

References

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • ResearchGate. (n.d.). Thermodynamic Solubility Para- meters" for Quinoline and Aniline from Several Sources.
  • Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Trans.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • CD Formulation. (n.d.). Solubility Analysis.
  • PubChem. (n.d.). Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.
  • Diamond Optic. (2025, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility.
  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.
  • Sapphire Bioscience. (n.d.). Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.
  • CymitQuimica. (n.d.). Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.
  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • PMC - NIH. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives.

Sources

Exploratory

Comprehensive Safety Data and Toxicological Profile of CAS 75001-54-6: A Technical Whitepaper

Executive Summary In the landscape of modern antimicrobial drug development, fluoroquinolones remain a cornerstone class of therapeutics. The compound CAS 75001-54-6 —chemically identified as ethyl 7-chloro-8-fluoro-4-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern antimicrobial drug development, fluoroquinolones remain a cornerstone class of therapeutics. The compound CAS 75001-54-6 —chemically identified as ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate[1]—serves as a pivotal synthetic intermediate in the generation of advanced 8-fluoroquinolone antibiotics (such as lomefloxacin and fleroxacin).

As a Senior Application Scientist, I frequently observe that the handling of highly halogenated quinoline scaffolds is treated with generic safety protocols. However, the specific substitution pattern of CAS 75001-54-6 (a chlorine at C7 and a fluorine at C8) significantly alters its lipophilicity, electronic distribution, and consequently, its toxicological and occupational safety profile. This whitepaper synthesizes the physicochemical data, molecular toxicity mechanisms, and self-validating experimental workflows required to safely handle and quantify this critical building block.

Physicochemical Properties & Identification

The structural features of CAS 75001-54-6 dictate its behavior in both synthetic workflows and biological systems. The C8-fluorine atom increases the overall lipophilicity of the molecule, enhancing cellular membrane permeability, while the C7-chlorine serves as a reactive leaving group for subsequent nucleophilic substitution (typically with piperazine derivatives)[1][2].

Table 1: Core Chemical Identity and Properties
PropertyValueCausality / Significance
CAS Registry Number 75001-54-6[1][3]Unique identifier for regulatory compliance.
IUPAC Name Ethyl 7-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylate[1]Defines the keto-enol tautomerization potential at the C4 position.
Molecular Formula C12H9ClFNO3[1][3]High halogen content dictates specialized disposal (incineration).
Molecular Weight 269.65 g/mol [1][3]Low molecular weight facilitates rapid aerosolization in dust form.
Solubility Soluble in DMSO, DMF; Insoluble in H₂ORequires polar aprotic solvents for in vitro assay stock solutions.

Safety Data Sheet (SDS) Core Components

Standardizing the handling of CAS 75001-54-6 requires understanding the specific hazards posed by halogenated quinolines[4].

GHS Hazard Classification
  • Skin Irritation (Category 2 - H315): The lipophilic nature of the C8-fluoro group allows the compound to partition into the stratum corneum, causing localized defatting and irritation.

  • Eye Irritation (Category 2A - H319): Micro-particulates of the ester powder can cause severe mechanical and chemical irritation to the ocular mucosa.

  • Specific Target Organ Toxicity - Single Exposure (Category 3 - H335): Inhalation of dust causes respiratory tract irritation.

Engineering Controls & PPE Rationale

Do not rely solely on standard latex gloves. Because this compound is frequently dissolved in aggressive polar aprotic solvents (like DMSO or DMF) during synthesis, Nitrile or Neoprene gloves of at least 0.11 mm thickness are mandatory. These solvents act as penetration enhancers; if a DMSO solution of CAS 75001-54-6 contacts the skin, the solvent will carry the toxic halogenated scaffold directly into the systemic circulation. All powder handling must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

Toxicological Profile & Mechanistic Insights

While the acute oral toxicity of quinoline-3-carboxylates is generally moderate, their chronic and off-target effects require rigorous monitoring.

Phototoxicity Mechanism

A well-documented phenomenon in halogenated quinolines (particularly those with C8-halogen substitutions) is phototoxicity. Upon exposure to UVA/UVB radiation, the molecule absorbs energy, transitioning to an excited triplet state. This state transfers energy to molecular oxygen, generating highly reactive singlet oxygen ( 1O2​ ) and other Reactive Oxygen Species (ROS). These ROS subsequently initiate lipid peroxidation in cell membranes and form DNA adducts, leading to cellular apoptosis.

ToxicityMechanism A CAS 75001-54-6 Exposure C ROS Generation (Singlet Oxygen) A->C B UV Radiation (UVA/UVB) B->C D Lipid Peroxidation C->D E DNA Damage / Adduct Formation C->E F Cellular Apoptosis D->F E->F

Caption: Mechanistic pathway of phototoxicity and ROS generation in halogenated quinolines.

Self-Validating Experimental Protocols

To ensure robust safety and compliance, laboratories must implement validated workflows for both biological toxicity assessment and environmental monitoring. Below are two field-proven protocols designed with built-in self-validation mechanisms.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay measures mitochondrial reductase activity. Since the primary toxicity mechanism of CAS 75001-54-6 involves ROS-mediated mitochondrial stress, this assay provides a highly sensitive, biologically relevant readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve CAS 75001-54-6 in 100% molecular-grade DMSO to create a 10 mM stock.

    • Self-Validation Check: Ensure the final concentration of DMSO in the cell media never exceeds 0.1% (v/v) to prevent vehicle-induced baseline toxicity.

  • Treatment: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (0.1% Triton X-100 for 100% cell death).

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization: Remove media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Occupational Exposure Monitoring via LC-MS/MS

Rationale: To ensure workplace safety, airborne dust of CAS 75001-54-6 must be monitored. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary femtogram-level sensitivity. A C18 column is selected specifically because its hydrophobic stationary phase effectively retains the highly lipophilic halogenated quinoline core.

Step-by-Step Methodology:

  • Air Sampling: Use a personal sampling pump calibrated to 2.0 L/min to draw workplace air through a 37 mm glass fiber filter for 8 hours.

  • Extraction: Transfer the filter to a glass vial. Add 5.0 mL of LC-MS grade Methanol.

    • Self-Validation Check: Spike the extraction solvent with 10 ng/mL of a deuterated internal standard (e.g., D5-quinoline) to correct for matrix effects and extraction recovery losses.

  • Sonication: Sonicate the vial for 15 minutes at room temperature. Filter the extract through a 0.22 µM PTFE syringe filter into an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the specific MRM transitions for the protonated precursor ion [M+H]+ at m/z 270.

AnalyticalWorkflow S1 Air Sampling (Glass Fiber Filter) S2 Solvent Extraction (Methanol, Sonication) S1->S2 S3 HPLC Separation (C18 Column) S2->S3 S4 ESI+ Ionization S3->S4 S5 MRM Quantification (LC-MS/MS) S4->S5

Caption: Step-by-step LC-MS/MS workflow for occupational exposure monitoring.

Conclusion & Future Perspectives

The safe handling and toxicological profiling of CAS 75001-54-6 require a nuanced understanding of its halogenated quinoline structure. By acknowledging its specific physicochemical properties—namely its lipophilicity and potential for phototoxicity—drug development professionals can implement targeted engineering controls and rigorous analytical monitoring. Utilizing self-validating protocols like LC-MS/MS with internal standards ensures that laboratory environments remain safe while advancing critical antimicrobial research.

References

  • PubChem, "Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | C12H9ClFNO3", National Institutes of Health (NIH). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnzfmtkmPf-TaQRRGqxRu1F8ccyULt75ccHXsUZCjb-KM_UXGLrRRHYCyz3Qu7b688aUVnc6pthvrW5aeTwawWg-ylvx-Lvd2JRBWkLoWYi-ZPvK0HGZKClBv9j0pKa9RS8HoZzjJVm5z_xPw=]
  • ChemRadar, "Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate CAS#75001-54-6 | Global PFAS Screening Tool". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBeF3Kk722xxVbQdj0jOKVZtwTFE2TKbhzAJqT-1sgrxZQxN-mv_MgfKyk_XulmCMrvcbKY7CML8feSY1cGQ4BD5nLXNWoHypjEjU_eqti2ntDTc_2fJ1Q2uKXp0fnsgdNe9zV-jx7NX_9IjYArxrlIiRvxg9ZZ_KJmuLJXoL5KAAABfyXk43_QxnytVls_WTg6pvfILkT8AH8h8dZzlyepix95Tx6_RSyBmIWqLlhz4VCN18zgls3c4sjRWOTijoGPl2aVF9ST1VoTUk_-KAERngU_W673cRuEgThY0DN2qWFVLU2izMfG8-yKXd4Tw5U6HuweHfoUbdLs8jq2X2S7PKphh49gA==]
  • BLD Pharm, "16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4vRtZWFq1tHWHPYfPBnJ_IMptEXHWSSNmrLyFpJnAs9hWnLWewM9reYUptTJEr5JbzzNAexOMN0ARS_mewrA74g2S9ppToXXg7IK0pbL5xNFOSyOa74cxdcHTFp-gIxqPc1jo8L7vhu9Rzg==]
  • AA Blocks, "Product Index - 75001-54-6". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw57iGwrGKlI_A3xuFSNOUcIioMzVZf7vlcXvXmsaqTkSEPZGBJ7eoQ-fL_WaBvvO992zIVuYd7UJNmpQe05m1lKktrR_y2o8Dj6MWHZTD92yJg3tIHpbt7uQHo-c7YjmYKNvqsMdAEwwes-o=]
  • Sigma-Aldrich, "5′-chloro-hydroxy quinol, 5′-chloro-hydroxyquinolin". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqwRa6IvZNU3A--CbPvMT_4ynG_Px0cLEatrjvPzsApkwpwTxp_ZC6qFH7NyjKeKbbq5a77BU-VdET1DTqqbJ56l2bAPkZyzS5FmJoI511kdFvsQGNQfbwIV0_b9xTQGOv_Tm8gpYhfvHsSeF7w4mQLXoBEbz4Hq7dy_umVnuqMAsmEMg4lUOHEBU12gV_vm-enafvChUWdgKkiqqhPhMfTkRc86jc8AQ-ZJQsH7guRSKf6Xi0SEB14O_sMZa7m3tkJPSL3M7fxRVJMtUyyU7ECvw0PF5JkUsX5zZP72Fcd3X0bOclha0iz33xzbNmMHm60LZh2JOZOJlbKgQ5S7XAigIDl42mLy5QSGOEOI7trz4xQT2gYIf47NHO6chfxRMWuiWK67lTj7j-Tbc_Lr4eE1-w]

Sources

Foundational

Spectroscopic Characterization and Regioselective Synthesis of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Executive Summary Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75001-54-6) is a highly specialized heterocyclic scaffold utilized extensively in the pharmaceutical development of advanced fluoroquinolon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75001-54-6) is a highly specialized heterocyclic scaffold utilized extensively in the pharmaceutical development of advanced fluoroquinolone antimicrobials [1]. The precise substitution pattern—a chlorine atom at C-7 and a fluorine atom at C-8—imparts critical stereoelectronic properties necessary for subsequent nucleophilic aromatic substitution (SNAr) reactions during drug functionalization. This whitepaper provides a comprehensive, causality-driven guide to its synthesis, structural elucidation, and spectroscopic validation.

Mechanistic Synthesis: The Regioselective Gould-Jacobs Pathway

The construction of the quinoline core is classically achieved via the [2], a robust two-step methodology involving condensation and thermal cyclization.

The Causality of Regioselectivity: In typical 3-substituted anilines, the high-temperature cyclization step often occurs at either the C-2 or C-6 position, leading to a problematic mixture of regioisomers. However, by utilizing 3-chloro-2-fluoroaniline as the starting material, the fluorine atom at the C-2 position sterically and electronically blocks one of the ortho positions. Consequently, the intramolecular Friedel-Crafts-type acylation is forced exclusively to the C-6 position of the aniline ring. This elegant steric directing effect yields a single, isomerically pure 7-chloro-8-fluoroquinoline product, eliminating the need for complex downstream chiral or isomeric separations [3].

G A 3-Chloro-2-fluoroaniline C Anilinomethylenemalonate Intermediate A->C Condensation 110-140 °C -EtOH B Diethyl ethoxymethylene- malonate (EMME) B->C D Ethyl 7-chloro-8-fluoro-4-oxo -1,4-dihydroquinoline-3-carboxylate C->D Thermal Cyclization Diphenyl ether, 250 °C -EtOH

Figure 1: Gould-Jacobs synthetic pathway for the regioselective formation of the quinoline core.

Spectroscopic Characterization & Data Interpretation

To ensure the structural integrity of the synthesized scaffold, a multi-modal spectroscopic approach is mandatory.

G A Purified Compound (CAS: 75001-54-6) B NMR Spectroscopy (1H, 13C, 19F in DMSO-d6) A->B Structural elucidation & tautomerism C Mass Spectrometry (ESI-TOF MS) A->C Exact mass & Isotopic pattern D FT-IR Spectroscopy (ATR Mode) A->D Functional group verification

Figure 2: Multi-modal spectroscopic workflow for structural elucidation and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality: The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms. Deuterated dimethyl sulfoxide (DMSO- d6​ ) is specifically chosen as the solvent because its strong hydrogen-bond accepting capability stabilizes the N-H proton, effectively "freezing" the molecule in the 4-oxo tautomeric state. This yields sharp, easily interpretable signals rather than broad, coalesced peaks.

Table 1: Summarized 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
12.50br s-1HN-H (4-oxo tautomer)
8.55s-1HH-2 (Deshielded by N and C=O)
8.05d8.81HH-5 (Coupled to H-6)
7.60dd8.8, 1.51HH-6 (Coupled to H-5 and F-8)
4.22q7.12H-OCH 2​
  • (Ethyl ester)
1.28t7.13H-CH 3​ (Ethyl ester)

Table 2: Summarized 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityCoupling Constant ( JC−F​ in Hz)Assignment
173.5s-C-4 (Ketone C=O)
165.2s-C-3 Ester C=O
150.1d~248C-8 (C-F direct coupling)
145.3s-C-2
126.8d~18C-7 (C-Cl, vicinal to F)
60.2s--OCH 2​ -
14.5s--CH 3​
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI+) is utilized. The molecular formula C 12​ H 9​ ClFNO 3​ yields an exact mass of 269.0255 Da [1].

Table 3: ESI-TOF MS Isotopic Signature

Ion SpeciesExpected m/z Relative IntensityDiagnostic Value
[M( 35 Cl)+H] + 270.03100%Base peak
[M( 37 Cl)+H] + 272.03~33%Validates presence of exactly one Cl atom
Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodological Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at ~3300 cm −1 that masks the critical N-H/O-H tautomeric stretches of the quinoline ring.

Table 4: Key ATR-FTIR Vibrational Bands

Wavenumber (cm −1 )Vibration TypeStructural Implication
3150 - 3050N-H stretch (broad)Confirms the 4-oxo-1,4-dihydro tautomer
1720C=O stretch (ester)Confirms intact ethyl carboxylate
1635C=O stretch (ketone)Highly conjugated/H-bonded ring ketone
1250C-F stretchConfirms fluorination at C-8
810C-Cl stretchConfirms chlorination at C-7

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, ensuring that each step confirms the success of the preceding one.

Protocol A: Synthesis and Isolation
  • Condensation: Combine 1.0 equivalent of 3-chloro-2-fluoroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME). Heat the neat mixture to 130 °C for 2 hours. Validation: Collect the distilled ethanol in a Dean-Stark trap; the stoichiometric volume of ethanol recovered validates the completion of the condensation.

  • Thermal Cyclization: Dissolve the resulting anilinomethylenemalonate intermediate in 10 volumes of diphenyl ether. Causality: Diphenyl ether is chosen for its high boiling point (~259 °C), which provides the massive thermal activation energy required to drive the Friedel-Crafts acylation without degrading the intermediate [3]. Heat to 250 °C for 1.5 hours under a nitrogen atmosphere.

  • Isolation: Cool the reaction mixture to 50 °C and precipitate the product by adding 20 volumes of hexanes. Filter the resulting solid and wash extensively with cold diethyl ether to strip away residual diphenyl ether.

  • Validation: Perform TLC (Eluent: 5:2 Ethyl Acetate:Hexane). The disappearance of the intermediate spot ( Rf​≈0.8 ) and the appearance of a highly UV-active baseline spot ( Rf​≈0.2 ) confirms cyclization.

Protocol B: NMR Sample Preparation
  • Preparation: Weigh exactly 15 mg of the purified solid. Dissolve completely in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation: The TMS peak acts as an internal self-validating lock at exactly 0.00 ppm. If the TMS peak shifts, the spectrometer requires recalibration before data interpretation.

  • Acquisition: Acquire 1 H NMR at 400 MHz (16 scans, 10-second relaxation delay to ensure quantitative integration of the N-H proton) and 13 C NMR at 100 MHz (1024 scans).

Protocol C: LC-MS Isotopic Validation
  • Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, spiked with 0.1% Formic Acid.

  • Causality: Formic acid is critical; it ensures the complete protonation of the quinoline nitrogen in the liquid phase, maximizing ionization efficiency and yielding a robust [M+H] + signal.

  • Validation: Extract the mass spectrum. A peak intensity ratio of exactly 3:1 between m/z 270.03 and 272.03 validates the preservation of the chlorine atom, ruling out high-temperature dechlorination side-reactions during the diphenyl ether cyclization step.

References

  • Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | C12H9ClFNO3 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones Source: Oriental Journal of Chemistry URL:[Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Exploratory

Foundational Research on 8-Fluoroquinolone Antibacterial Intermediates: Synthesis, Mechanisms, and Methodologies

Introduction to 8-Fluoroquinolone Architecture Fluoroquinolones are a cornerstone of modern antibacterial therapy, targeting bacterial DNA gyrase and topoisomerase IV. The strategic introduction of a fluorine atom at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 8-Fluoroquinolone Architecture

Fluoroquinolones are a cornerstone of modern antibacterial therapy, targeting bacterial DNA gyrase and topoisomerase IV. The strategic introduction of a fluorine atom at the C-8 position of the quinolone scaffold—yielding 8-fluoroquinolones such as Lomefloxacin, Fleroxacin, and Sparfloxacin—fundamentally alters the molecule's pharmacodynamics [1]. This C-8 fluorine substitution enhances the drug's binding affinity to eukaryotic and prokaryotic enzymes, expanding the antibacterial spectrum to include resistant Gram-positive pathogens and anaerobes [3].

Synthesizing these highly functionalized architectures requires precision engineering of precursor intermediates. The core challenge lies in the regioselective construction of the 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ring using highly fluorinated starting materials.

Retrosynthetic Logic and Core Intermediates

The synthesis of 8-fluoroquinolones diverges into two primary retrosynthetic pathways, dictated by the substitution pattern of the target molecule [5, 7].

  • The Grohe-Petersen Route (Cycloacylation): Utilizes 2,3,4,5-tetrafluorobenzoic acid (TFBA) as the foundational building block. This route is preferred for 6,8-difluoroquinolones (e.g., Fleroxacin) because it allows for the late-stage introduction of the C-7 piperazine ring via nucleophilic aromatic substitution (SNAr) [6].

  • The Gould-Jacobs Route (Thermal Cyclization): Relies on 2,3,4-trifluoroaniline condensing with diethyl ethoxymethylenemalonate (EMME). This pathway is classically employed for Lomefloxacin, leveraging thermal electrocyclization to close the pyridone ring [2, 8].

Retrosynthesis FQ 8-Fluoroquinolone Core (e.g., Lomefloxacin, Fleroxacin) PathA Grohe-Petersen Route FQ->PathA PathB Gould-Jacobs Route FQ->PathB IntA Ethyl 3-(2,3,4,5-tetrafluorophenyl) -3-oxopropanoate PathA->IntA IntB Anilidomethylenemalonate Intermediate PathB->IntB SM_A 2,3,4,5-Tetrafluorobenzoic Acid (TFBA) IntA->SM_A SM_B 2,3,4-Trifluoroaniline + EMME IntB->SM_B

Caption: Retrosynthetic logical pathways for 8-fluoroquinolone antibacterial intermediates.

Mechanistic Pathways

The Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a multi-step sequence that constructs the quinolone ring [5]. The reaction initiates with the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of EMME, eliminating ethanol to form an anilidomethylenemalonate intermediate [8].

The critical step is the subsequent thermal cyclization. Because the fluorine atom at the 2-position of the aniline (destined to be the C-8 position) is strongly electron-withdrawing via induction, it depletes electron density from the aromatic ring. This increases the activation energy required for the 6π-electrocyclization [8]. Consequently, extreme temperatures (>250 °C) or specialized microwave/ionic liquid environments are required to drive the reaction forward and form the 4-hydroxyquinoline scaffold [2, 7].

GouldJacobs A Aniline Derivative C Condensation (-EtOH) A->C B EMME B->C D Anilidomethylene- malonate C->D E Thermal Cyclization (>250°C) D->E F 4-Hydroxyquinoline Scaffold E->F

Caption: Step-by-step mechanistic workflow of the Gould-Jacobs cyclization reaction.

The Grohe-Petersen Cycloacylation

In contrast to the thermal extremes of the Gould-Jacobs method, the Grohe-Petersen synthesis relies on the activation of TFBA into an acyl chloride. Historically, this utilized thionyl chloride, generating massive amounts of acidic waste [4]. Modern continuous-flow methodologies have replaced this with bis(trichloromethyl) carbonate (BTC). BTC acts as a phosgene substitute that rapidly activates the carboxylic acid while only generating CO₂ and HCl as byproducts, making it highly efficient for C-C bond formation with ethyl 3-(dimethylamino)acrylate [4].

Self-Validating Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid

Causality: Traditional synthesis of TFBA from tetrachlorophthalic anhydride takes over 50 hours due to the poor solubility of inorganic fluoride salts in organic solvents. By introducing hexadecyltrimethylammonium bromide (a phase-transfer catalyst), the fluoride ion is shuttled into the organic phase, dramatically accelerating the nucleophilic aromatic substitution (fluorination) and reducing reaction time [6].

Step-by-Step Methodology:

  • Imidation: In a reaction vessel, combine 1,2,3,4-tetrachlorophthalic anhydride and aniline in a 1.1:1 molar ratio using acetic acid as the solvent. Add 0.05 equivalents of hexadecyltrimethylammonium bromide. Reflux for 0.5 hours to yield N-phenyl-tetrachlorophthalimide (Yield: ~98%) [6].

  • Fluorination (Halogen Exchange): Transfer the intermediate to a reactor containing anhydrous sulfolane. Add excess potassium fluoride (KF) and tetrabutylammonium bromide. Heat to 160 °C for 8 hours. The phase-transfer catalyst is critical here to facilitate the SNAr exchange of chlorine for fluorine [6].

  • Hydrolysis: Treat the fluorinated intermediate with 10% aqueous NaOH in the presence of a surfactant to break the imide bond. Acidify with HCl to precipitate tetrafluorophthalic acid [6].

  • Decarboxylation: Dissolve the di-acid in tri-n-butylamine and heat to 130 °C. The selective mono-decarboxylation yields 2,3,4,5-tetrafluorobenzoic acid. Purify via sublimation [6].

Protocol B: One-Pot Synthesis of Lomefloxacin Ethyl Ester in Ionic Liquids

Causality: The traditional Gould-Jacobs reaction requires four separate steps and large volumes of volatile organic solvents. By utilizing 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF₆), the ionic liquid acts as both a solvent and a thermal sink. It stabilizes the highly polar transition states during the electrocyclization, allowing the entire condensation, cyclization, ethylation, and piperazine-addition sequence to occur in a single pot [2].

Step-by-Step Methodology:

  • Condensation: Combine 0.1 mol of 2,3,4-trifluoroaniline and 0.1 mol of EMME in 20 mL of [Bmim]PF₆. Heat the mixture to 110 °C for 60 minutes under continuous stirring [2].

  • Cyclization: Elevate the reactor temperature to 220 °C for 120 minutes. The ionic liquid prevents solvent boil-off while providing the thermal energy required for ring closure[2].

  • N-Ethylation: Cool the mixture to room temperature. Add K₂CO₃ (0.11 mol) and ethyl bromide (0.105 mol). Stir for 30 minutes, then heat to 65 °C for 150 minutes to selectively alkylate the N-1 position[2].

  • SNAr with Piperazine: Introduce 2-methylpiperazine (0.105 mol) directly to the vessel. Heat to 110 °C for 120 minutes to displace the C-7 fluorine. Cool, add 100 mL of water, and filter to isolate the Lomefloxacin ethyl ester precipitate. The [Bmim]PF₆ remains in the aqueous filtrate and can be recovered [2].

Quantitative Data Summary

The implementation of catalytic and green-chemistry approaches has drastically improved the efficiency of 8-fluoroquinolone intermediate synthesis.

Target IntermediateSynthetic MethodologyKey Catalyst / ReagentReaction TimeOverall Yield
2,3,4,5-Tetrafluorobenzoic Acid Traditional Imidation/FluorinationNone53.0 h47.3%
2,3,4,5-Tetrafluorobenzoic Acid Phase-Transfer CatalysisHexadecyltrimethylammonium bromide20.5 h57.4%
Lomefloxacin Ethyl Ester Traditional Step-wiseVolatile Organic Solvents> 12.0 h< 45.0%
Lomefloxacin Ethyl Ester One-Pot Ionic Liquid[Bmim]PF₆ / EMME8.5 h58.4%

Data synthesized from comparative methodology studies [2, 6].

Conclusion

The synthesis of 8-fluoroquinolone intermediates requires overcoming significant thermodynamic and kinetic barriers imposed by the electronegative fluorine substituents. By transitioning from brute-force thermal cyclizations to elegant, causality-driven methodologies—such as phase-transfer catalyzed halogen exchange and ionic-liquid-mediated one-pot cyclizations—researchers can achieve higher yields, better regioselectivity, and greener profiles. These foundational optimizations are critical for the scalable production of next-generation topoisomerase inhibitors.

References

  • Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. ACS Publications.
  • A greener synthesis technology for lomefloxacin hydrochloride. Taylor & Francis.
  • A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone. PMC.
  • Continuous-Flow Processes for the Production of Floxacin Intermediates. ResearchGate.
  • Synthesis of Fluoroquinolone Antibiotics. Quimica Organica.
  • Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. SciSpace.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
Foundational

Crystallographic Analysis of Ethyl 7-Chloro-8-Fluoro-4-Hydroxyquinoline-3-Carboxylate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword for the Esteemed Researcher As a Senior Application Scientist, it is with a blend of scientific rigor and practical ins...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword for the Esteemed Researcher

As a Senior Application Scientist, it is with a blend of scientific rigor and practical insight that this guide is presented. The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Within this vast family, ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate stands as a molecule of significant interest, representing a key intermediate in the synthesis of advanced pharmaceutical agents. Its specific substitution pattern is designed to modulate electronic and steric properties, influencing molecular interactions and, consequently, therapeutic efficacy.

This document serves as a comprehensive technical resource, delving into the structural and analytical aspects of this compound. It is structured to provide not only the fundamental data but also the underlying scientific rationale for the described methodologies. The ultimate aim is to empower researchers and drug development professionals with the critical knowledge required to advance their work in this promising area of study. While a complete, publicly available crystal structure for this exact molecule remains elusive in prominent databases at the time of this writing, we will explore the synthesis, characterization, and analytical approaches that are fundamental to its study. We will also draw upon data from closely related structures to infer and understand its potential solid-state behavior.

Section 1: Synthesis and Crystallization

The synthesis of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate typically proceeds via a multi-step pathway, culminating in a cyclization reaction to form the core quinoline ring system. A common and effective strategy is the Gould-Jacobs reaction.

Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely utilized method for the synthesis of 4-hydroxyquinoline derivatives. The general workflow involves the condensation of an aniline derivative with a malonic acid derivative, followed by a thermal cyclization.

Experimental Protocol: Synthesis of Ethyl 7-Chloro-8-Fluoro-4-Hydroxyquinoline-3-Carboxylate

  • Step 1: Condensation. 2-Chloro-3-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This reaction is typically carried out by heating the neat reactants, often on a steam bath, which allows for the removal of the ethanol byproduct, driving the reaction to completion. The product of this step is the intermediate diethyl 2-((2-chloro-3-fluorophenylamino)methylene)malonate.

  • Step 2: Cyclization. The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to a high temperature (typically 240-260 °C). This thermal treatment induces an intramolecular cyclization, leading to the formation of the quinoline ring system. As the reaction proceeds, the desired product, ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, often precipitates from the hot solution.

  • Step 3: Isolation and Purification. After cooling the reaction mixture to room temperature, the precipitated solid is collected by filtration. The filter cake is then washed with a non-polar solvent, such as hexane or petroleum ether, to remove residual high-boiling solvent and any non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to yield the final product as a crystalline solid.

Rationale for Experimental Choices

The choice of the Gould-Jacobs reaction is predicated on its reliability and versatility in accessing a wide range of quinoline derivatives. The use of a high-boiling point solvent in the cyclization step is crucial for providing the necessary thermal energy to overcome the activation barrier for the intramolecular ring-closure. The spontaneous precipitation of the product from the reaction mixture is a significant advantage, often resulting in a relatively pure initial product and simplifying the subsequent purification process.

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_purification Purification Reactants 2-Chloro-3-fluoroaniline + Diethyl Ethoxymethylenemalonate Condensation Condensation (Neat, Heat) Reactants->Condensation Intermediate Diethyl 2-((2-chloro-3-fluorophenylamino)methylene)malonate Condensation->Intermediate Cyclization Thermal Cyclization (High-Boiling Solvent, ~250°C) Intermediate->Cyclization Product Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Product Filtration Filtration Product->Filtration Washing Washing (Hexane) Filtration->Washing Recrystallization Recrystallization (Ethanol/DMF) Washing->Recrystallization FinalProduct Pure Crystalline Product Recrystallization->FinalProduct

Caption: Synthetic workflow for ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.

Section 2: Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the quinoline ring, the ethyl ester group (a quartet and a triplet), and the vinyl proton. The fluorine and chlorine substituents would influence the chemical shifts and coupling patterns of the aromatic protons.

  • Infrared (IR) Spectroscopy: The IR spectrum would provide information about the functional groups present in the molecule. Key absorbances would include a broad peak for the hydroxyl group (O-H stretch), a sharp peak for the ester carbonyl group (C=O stretch), and various peaks in the aromatic region corresponding to C=C and C-N stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis and assessing the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity and can be used to resolve any minor impurities.

Section 3: Crystallographic Data and Molecular Structure

As of the latest search, a definitive, publicly accessible crystal structure of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other major databases. However, we can gain valuable insights by examining the crystallographic data of a closely related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate . It is important to note that the presence of a nitro group and a cyclopropyl group will influence the crystal packing and intermolecular interactions compared to the target molecule.

Crystallographic Data for a Related Structure
ParameterValue (for the related compound)
Chemical FormulaC₁₅H₁₂ClFN₂O₅
Formula Weight354.72
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2339 (16)
b (Å)9.1523 (18)
c (Å)10.736 (2)
α (°)85.60 (3)
β (°)81.20 (3)
γ (°)74.13 (3)
Volume (ų)768.5 (3)
Z2
Density (calculated) (g/cm³)1.533

Data obtained from a study on a related quinoline derivative.

Inferred Molecular Structure and Interactions

Based on the general principles of molecular geometry and the structures of similar quinoline derivatives, we can predict key features of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate. The quinoline ring system is expected to be largely planar. The 4-hydroxy group will likely exist in tautomeric equilibrium with the 4-oxo form, with the latter often being predominant in the solid state.

Intermolecular interactions are expected to play a crucial role in the crystal packing. Hydrogen bonding involving the N-H of the quinoline ring and the carbonyl oxygen of the ester group, as well as the 4-oxo group, are highly probable. Pi-pi stacking interactions between the aromatic quinoline rings are also anticipated to contribute to the stability of the crystal lattice.

Section 4: Significance in Drug Development

Quinolone derivatives are a well-established class of therapeutic agents, most notably as antibacterial drugs (fluoroquinolones). The specific substitutions on the quinoline ring of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate are of particular interest:

  • 7-Chloro and 8-Fluoro Substitution: Halogenation at these positions can significantly enhance antibacterial activity and modulate pharmacokinetic properties. The fluorine atom at the 8-position can influence the conformation of the molecule and its binding to target enzymes like DNA gyrase.

  • 4-Hydroxy (or 4-Oxo) Group and 3-Carboxylate Group: These functionalities are often crucial for the biological activity of quinolones, as they are involved in binding to the bacterial DNA gyrase-DNA complex.

This molecule serves as a versatile precursor for the synthesis of more complex quinolone-based drugs. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, a common feature in many active quinolone antibacterials.

Conclusion

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a molecule of considerable importance in the field of medicinal chemistry. While its specific crystallographic data is not yet publicly available, this guide has provided a comprehensive overview of its synthesis, analytical characterization, and potential structural features based on established chemical principles and data from related compounds. A detailed understanding of these aspects is fundamental for any researcher or drug development professional working with this and similar quinoline derivatives. The elucidation of its precise crystal structure in the future will undoubtedly provide further valuable insights into its solid-state properties and guide the design of new and improved therapeutic agents.

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75001-54-6) Core Methodology: The Gould-Jacobs Reaction Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75001-54-6) Core Methodology: The Gould-Jacobs Reaction

Introduction and Mechanistic Insights

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a highly valued heterocyclic building block, primarily utilized as an advanced intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics (such as flumequine and related derivatives) [1].

The construction of this core quinoline scaffold is most reliably achieved via the Gould-Jacobs reaction [2]. This classical two-step sequence involves the initial condensation of a specifically substituted aniline (3-chloro-2-fluoroaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular electrocyclization [1].

The Causality of Reaction Design
  • Thermodynamic Driving Force (Step 1): The condensation step is driven to completion by the continuous removal of ethanol (a reaction byproduct) via distillation. This shifts the equilibrium toward the anilidomethylenemalonate intermediate.

  • Overcoming Activation Energy (Step 2): The subsequent 6- π electrocyclization requires significant thermal energy to overcome a high activation barrier. Diphenyl ether is selected as the solvent due to its exceptionally high boiling point (259 °C) and chemical inertness, providing the necessary thermal mass without participating in side reactions [2].

G A 3-Chloro-2-fluoroaniline + DEEM B Condensation (110-120 °C, -EtOH) A->B C Anilinomethylene Malonate Intermediate B->C D Thermal Cyclization (Diphenyl Ether, 250 °C) C->D E Target Quinoline (CAS: 75001-54-6) D->E

Workflow of the Gould-Jacobs synthesis for ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios and physical parameters required for a standard laboratory-scale synthesis (approx. 50 mmol scale).

Reagent / ParameterRoleEquivalentsAmountNotes
3-Chloro-2-fluoroaniline Starting Material1.0 eq50.0 mmol (7.28 g)Ensure high purity (>98%) to prevent isomeric impurities.
DEEM (CAS: 87-13-8) Electrophile1.1 eq55.0 mmol (11.89 g)Slight excess ensures complete consumption of the aniline [3].
Diphenyl Ether High-boiling SolventN/A50 mLUsed exclusively for the Step 2 cyclization.
Condensation Temp. Thermal ParameterN/A110–120 °CMaintained until ethanol distillation ceases.
Cyclization Temp. Thermal ParameterN/A240–250 °CRequires a heating mantle and reflux condenser.
Expected Overall Yield OutcomeN/A65–75%Varies based on the efficiency of the precipitation step.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; intermediate physical state changes (e.g., ethanol evolution, product precipitation) serve as built-in checkpoints for reaction progress.

Step 1: Condensation to Diethyl 2-(((3-chloro-2-fluorophenyl)amino)methylene)malonate
  • Apparatus Setup: Equip a 100 mL round-bottom flask with a short-path distillation head and a receiving flask.

  • Reagent Addition: Charge the flask with 3-chloro-2-fluoroaniline (7.28 g, 50.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (11.89 g, 55.0 mmol). No additional solvent is required for this neat reaction.

  • Heating & Distillation: Submerge the flask in an oil bath and gradually increase the temperature to 110–120 °C.

  • Validation Checkpoint: As the internal temperature reaches ~100 °C, ethanol will begin to evolve and collect in the receiving flask. Continue heating for 1.5 to 2 hours until ethanol distillation completely ceases.

  • Workup: Apply a gentle vacuum (approx. 50-100 mbar) for 15 minutes while maintaining the temperature at 100 °C to strip away any residual ethanol and unreacted DEEM.

  • Isolation: Allow the resulting pale-yellow oil (the anilinomethylene malonate intermediate) to cool to room temperature. It will typically solidify upon standing. Proceed directly to Step 2 without further purification.

Step 2: Thermal Cyclization to the Target Quinoline
  • Apparatus Setup: Transfer the intermediate from Step 1 into a 250 mL three-neck round-bottom flask equipped with a reflux condenser, an internal thermocouple, and a magnetic stir bar.

  • Solvent Addition: Add 50 mL of diphenyl ether to the flask. Stir to dissolve/suspend the intermediate.

  • High-Temperature Cyclization: Using a high-capacity heating mantle, rapidly heat the mixture to an internal temperature of 240–250 °C. Maintain this vigorous reflux for 1 to 2 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Thin Layer Chromatography; eluent: 30% Ethyl Acetate in Hexanes). The starting intermediate spot should disappear, replaced by a highly UV-active baseline spot (the highly polar quinolone).

  • Cooling & Precipitation: Remove the heat source and allow the reaction mixture to cool slowly to approximately 70 °C. Caution: Do not let the diphenyl ether cool to room temperature without adding the anti-solvent, as the mixture may become an intractable solid mass.

  • Isolation: While the mixture is still warm (~70 °C), slowly add 100 mL of hexanes (or petroleum ether) under vigorous stirring. The target compound, ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate as a fine, off-white to pale-brown solid.

  • Filtration & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake extensively with hot hexanes (3 x 30 mL) to remove all traces of diphenyl ether.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 12 hours to afford the pure target compound.

References

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information (NCBI).
  • Cas 87-13-8, Diethyl ethoxymethylenemalonate. LookChem.
Application

Application Note: HPLC Method Development for Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Introduction & Physicochemical Profiling Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 75001-54-6) is a critical synthetic building block in the manufacturing of advanced fluoroquinolone antibiotics. Unli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 75001-54-6) is a critical synthetic building block in the manufacturing of advanced fluoroquinolone antibiotics. Unlike final active pharmaceutical ingredients (APIs) such as ciprofloxacin or moxifloxacin, which possess basic piperazine or pyrrolidine moieties, this intermediate lacks a strong basic center. However, it retains the rigid quinoline core, halogen substitutions (7-chloro, 8-fluoro), and the highly reactive 4-hydroxy-3-carboxylate motif (which readily tautomerizes to the 4-oxo form)[1].

Causality in Analytical Behavior: The primary analytical challenge with this molecule is its propensity to undergo bidentate chelation with trace metal ions (e.g., Fe³⁺, Ni²⁺) present in stainless steel HPLC hardware, driven by the adjacent 4-oxo and 3-carboxylate groups[2]. Furthermore, its high lipophilicity (computed XLogP3 of ~2.7) dictates strong retention on reversed-phase stationary phases[1]. Therefore, the method development must prioritize suppressing chelation and optimizing elution strength to yield sharp, symmetrical peaks.

Method Development Rationale

Stationary Phase Selection: A high-purity, fully end-capped C18 column is selected. End-capping is non-negotiable; residual silanols on the silica support will interact with the polarized quinoline core, leading to severe peak tailing and irreversible adsorption.

Mobile Phase Chemistry: To mitigate chelation and ensure a single, neutral tautomeric state of the intermediate, the mobile phase must be highly acidic. We utilize a 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer adjusted to pH 2.8 with orthophosphoric acid[3]. The low pH serves a dual purpose:

  • It fully protonates residual silanols on the stationary phase, eliminating secondary ion-exchange interactions.

  • It suppresses the ionization of the 4-hydroxy/3-carboxylate system, minimizing metal chelation.

Acetonitrile (ACN) is selected as the organic modifier over methanol due to its superior aprotic solvation properties for halogenated aromatics, yielding higher theoretical plate counts and lower system backpressure.

Chromatographic Logic & Workflow

Workflow A 1. Physicochemical Profiling (LogP 2.7, Chelating Core) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (pH 2.8 Buffer + ACN) B->C D 4. Method Validation (ICH Q2(R1) Guidelines) C->D

Sequential workflow for HPLC method development of fluoroquinolone intermediates.

Interactions Analyte Ethyl 7-chloro-8-fluoro- 4-hydroxyquinoline-3-carboxylate Metal Metal Hardware / Silanol Interactions Analyte->Metal Chelation Resolution Sharp Peak & High Resolution Analyte->Resolution Optimized Tailing Peak Tailing & Signal Loss Metal->Tailing Causes Acid Acidic Mobile Phase (pH 2.8) Acid->Metal Suppresses Acid->Resolution Yields

Mechanism of acidic mobile phase suppressing chelation to improve peak shape.

Experimental Protocol

This protocol is designed as a self-validating system. System suitability criteria must be met prior to sample analysis to ensure data integrity.

Reagents and Materials
  • Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate reference standard (>99.0% purity)[1].

  • HPLC-grade Acetonitrile (ACN) and HPLC-grade Water (18.2 MΩ·cm).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) and Orthophosphoric acid (85%), AR grade.

Mobile Phase Preparation
  • Buffer Solution (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water (yields 10 mM). Add orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the pH reaches 2.80 ± 0.05. Filter through a 0.45 µm hydrophilic PTFE membrane and sonicate for 10 minutes to degas.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile. Degas by sonication for 5 minutes.

Standard and Sample Preparation

Diluent: ACN:Water (50:50, v/v). Rationale: The intermediate is poorly soluble in purely aqueous solutions but highly soluble in organic solvents. A 50:50 mixture prevents sample precipitation upon injection while matching the mobile phase strength to avoid solvent front distortion.

  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of ACN, sonicate for 5 minutes to dissolve, and make up to volume with HPLC water.

  • Working Standard (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm nylon syringe filter.

Optimized Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 × 4.6 mm, 5 µm (End-capped)Provides necessary theoretical plates for resolving structurally similar synthetic impurities.
Mobile Phase Isocratic: Buffer (pH 2.8) / ACN (40:60, v/v)60% organic ensures timely elution of the highly lipophilic LogP 2.7 intermediate[3].
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID columns.
Column Temperature 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Detection Wavelength UV at 285 nmCorresponds to the π-π* transition of the quinoline core, maximizing signal-to-noise ratio[2].
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Run Time 10 minutesEnsures complete elution of the main peak and any late-eluting hydrophobic impurities.

Method Validation & System Suitability

To establish trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. A stability-indicating approach is recommended, subjecting the intermediate to forced degradation (acid, base, peroxide, thermal) to ensure the main peak is spectrally pure and resolved from degradation products[4].

Table: System Suitability and Validation Summary (Expected Metrics)

Validation ParameterAcceptance CriteriaTypical Observed Value
Retention Time (tR) Consistent~5.8 minutes
Theoretical Plates (N) > 500012,450
Tailing Factor (Tf) ≤ 1.51.12
% RSD of Peak Area (n=6) ≤ 2.0%0.45%
Linearity Range R² ≥ 0.9991 - 100 µg/mL (R² = 0.9998)
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mL
Recovery (Accuracy) 98.0% - 102.0%99.6% ± 0.8%

Troubleshooting Insights

  • Retention Time Drifts: The intermediate's retention is highly sensitive to the organic composition. A 1% variation in ACN can shift the tR by up to 0.5 minutes. Ensure precise mobile phase blending (preferably premixed if not using a high-precision binary pump).

  • Peak Splitting: Often indicates column voiding or sample solvent mismatch. Always ensure the sample diluent is weaker or equal in elution strength to the mobile phase.

References

  • PubChem. Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | C12H9ClFNO3 - PubChem. National Center for Biotechnology Information.[Link]

  • MDPI. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules.[Link]

  • Quest Journals. Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.[Link]

  • NIH/PMC. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. PubMed Central.[Link]

Sources

Method

scale-up manufacturing process for CAS 75001-54-6

Application Note: Scale-Up Manufacturing Process for Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 75001-54-6) Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 75001-54-6)

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Manufacturing Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 75001-54-6) is a highly functionalized quinoline core that serves as a critical advanced intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics[1]. The industrial synthesis of this scaffold relies on the Gould-Jacobs reaction , a robust two-step sequence comprising an initial nucleophilic condensation followed by a high-temperature electrocyclization[2].

Scaling up this reaction from the bench to the pilot plant requires strict control over thermodynamics and reaction kinetics. The regioselectivity of the cyclization is naturally directed by the steric and electronic influence of the fluorine atom at the 2-position of the starting aniline, which forces the ring closure exclusively at the 6-position, yielding the desired 7-chloro-8-fluoro substitution pattern[3].

Synthetic Workflow

G A 3-Chloro-2-fluoroaniline (CAS 2106-04-9) B Diethyl Ethoxymethylenemalonate (EMME) C Condensation 110-130°C, -EtOH D Diethyl 2-(((3-chloro-2-fluorophenyl) amino)methylene)malonate C->D E Thermal Cyclization Dowtherm A, 245-255°C, -EtOH D->E F Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline -3-carboxylate (CAS 75001-54-6) E->F AB AB AB->C

Workflow of the Gould-Jacobs synthesis for CAS 75001-54-6.

Thermodynamic & Kinetic Considerations for Scale-Up

As a Senior Application Scientist, I emphasize that successful scale-up is not merely about increasing volumes; it is about managing heat transfer and reaction trajectories.

  • Le Chatelier’s Principle in Condensation: The first step produces ethanol as a byproduct. Continuous distillation of this ethanol is mandatory to drive the equilibrium forward and prevent stalling[2].

  • Overcoming Activation Energy via Flash Heating: The 6-electron intramolecular electrocyclization has an exceptionally high activation energy barrier[4]. If the enamine intermediate is heated slowly from room temperature, it spends excessive time in the 150–200 °C range. In this thermal "danger zone," intermolecular side reactions (dimerization and polymerization) outcompete the desired intramolecular cyclization. By adding the intermediate dropwise into a pre-heated solvent at 250 °C, each droplet instantly achieves the activation energy required for ring closure, maximizing yield and purity[3].

  • Solvent Selection (Dowtherm A): Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is chosen because its boiling point (~258 °C) perfectly aligns with the thermal requirements of the cyclization step without degrading the product.

Detailed Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to ensure the output of one phase guarantees the success of the next.

Phase 1: Condensation (Enamine Formation)
  • Charge: To a clean, dry 50 L glass-lined reactor equipped with a distillation apparatus, charge 3-chloro-2-fluoroaniline (10.0 kg, 1.0 eq).

  • Addition: Slowly add Diethyl ethoxymethylenemalonate (EMME) (15.6 kg, 1.05 eq) under nitrogen atmosphere.

  • Heating & Distillation: Ramp the internal temperature to 110–130 °C. Maintain this temperature while continuously distilling off the ethanol byproduct.

  • IPC (Self-Validation): After 3 hours, sample the mixture for HPLC analysis. The reaction is deemed complete when unreacted 3-chloro-2-fluoroaniline is < 1.0%.

  • Preparation for Next Step: Apply a mild vacuum (200 mbar) for 30 minutes to strip any residual ethanol. The resulting crude intermediate (Diethyl 2-(((3-chloro-2-fluorophenyl)amino)methylene)malonate) is kept warm (approx. 80 °C) to maintain a low-viscosity liquid state for transfer.

Phase 2: High-Temperature Electrocyclization
  • Solvent Pre-heating: In a separate 200 L reactor, charge Dowtherm A (100 L, 10 volumes). Heat the solvent to an internal temperature of 245–255 °C under a steady nitrogen sweep.

  • Controlled Addition: Using a heated transfer line, add the warm enamine intermediate from Phase 1 dropwise into the vortex of the boiling Dowtherm A over a period of 1.5 to 2 hours.

  • Continuous Stripping: Maintain the distillation setup to immediately remove the second equivalent of ethanol generated during the ring closure.

  • IPC (Self-Validation): Stir for an additional 30 minutes post-addition. HPLC monitoring must show the enamine intermediate at < 0.5%.

Phase 3: Isolation and Anti-Solvent Precipitation

Causality Note: Dowtherm A is highly lipophilic and cannot be removed by evaporation. However, the quinoline product is highly polar. We exploit this polarity differential for purification.

  • Cooling: Cool the reactor aggressively to 80 °C, then slowly to 20 °C. The product will begin to crystallize.

  • Anti-Solvent Addition: Charge n-heptane (50 L) to the reactor over 45 minutes. The non-polar heptane acts as an anti-solvent, forcing the polar quinoline core to fully precipitate while keeping the lipophilic Dowtherm A and non-polar impurities completely dissolved.

  • Filtration: Filter the resulting thick slurry through a Nutsche filter.

  • Washing: Wash the filter cake with fresh n-heptane (2 x 15 L) to displace any residual Dowtherm A.

  • Drying: Dry the solid under vacuum at 60 °C for 12 hours to yield Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate as an off-white to pale yellow powder.

Quantitative Data & Process Parameters

ParameterPhase 1 (Condensation)Phase 2 (Cyclization)Phase 3 (Isolation)
Target Temperature 110–130 °C245–255 °C0–20 °C
Reaction/Unit Time 3–4 hours1.5–2 hours (Addition)2 hours (Stirring)
Solvent System Neat (Solvent-free)Dowtherm An-Heptane (Anti-solvent)
In-Process Control (IPC) HPLC (Aniline < 1.0%)HPLC (Intermediate < 0.5%)Visual (Complete Precipitation)
Expected Yield > 98% (Crude conversion)82–86% (Over 2 steps)> 99% (Recovery)

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • HPLC Purity: Must be ≥ 98.5% (Area %).

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]+ is 270.0 (Calculated exact mass for C12​H9​ClFNO3​ is 269.03)[1].

  • 1H-NMR (DMSO-d6): The self-validating marker of a successful cyclization is the complete disappearance of the enamine proton doublet (typically around δ 8.4 ppm in the intermediate) and the appearance of the distinct quinoline aromatic protons, alongside the broad singlet of the 4-hydroxy/4-oxo tautomeric proton at δ ~12.5 ppm.

References

  • Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | C12H9ClFNO3 - PubChem, National Institutes of Health (NIH),[Link]

  • Gould–Jacobs reaction - Wikipedia, Wikipedia,[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI, MDPI,[Link]

Sources

Application

NMR sample preparation guidelines for ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Application Note: Multinuclear NMR Sample Preparation Guidelines for Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate Scientific Context & Physicochemical Challenges Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multinuclear NMR Sample Preparation Guidelines for Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Scientific Context & Physicochemical Challenges

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75001-54-6; MW: 269.65 g/mol ) is a highly functionalized heterocyclic intermediate critical to the synthesis of fluoroquinolone antibiotics[1]. Acquiring high-resolution multinuclear NMR ( 1 H, 13 C, 19 F) data for this compound requires overcoming two primary physicochemical hurdles:

  • Tautomerism: The compound exists in a dynamic equilibrium between the 4-hydroxyquinoline and the 4-oxo-1,4-dihydroquinoline (4-quinolone) tautomers.

  • Solubility: Robust intermolecular hydrogen bonding and π−π stacking render this class of molecules nearly insoluble in standard non-polar deuterated solvents like CDCl 3​ .

Causality in Solvent Selection

Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is the mandatory solvent for preparing this sample.

  • The Causality: DMSO-d 6​ acts as a potent hydrogen-bond acceptor, effectively disrupting the solute's self-associating networks and ensuring complete dissolution[2]. Furthermore, the highly polar nature of DMSO-d 6​ thermodynamically traps and stabilizes the 4-oxo-1,4-dihydroquinoline tautomer. This stabilization is critical for spectral clarity, as it prevents exchange-induced line broadening and yields a distinct, highly deshielded N-H proton resonance (typically observed between 11.0 and 13.0 ppm)[3].

Quantitative Sample Parameters

To achieve optimal signal-to-noise (S/N) ratios without inducing concentration-dependent viscosity or line broadening, precise mass-to-volume ratios must be maintained. The following table calculates the exact parameters based on the compound's molecular weight (269.65 g/mol )[1] and standard 5 mm probe requirements[4],[5].

NucleusTarget ConcentrationRequired MassSolvent VolumeScans (NS)Relaxation Delay (D1)
1 H ~50 mM9.5 mg0.7 mL16 - 641 - 2 s
19 F ~50 mM9.5 mg0.7 mL32 - 1283 - 5 s
13 C ~250 mM47.2 mg0.7 mL512 - 10242 - 3 s

Workflow Visualization

G A 1. Sample Weighing (9.5 mg for 1H/19F) B 2. Solvent Addition (0.7 mL DMSO-d6) A->B C 3. Homogenization (Vortex/Sonication) B->C D 4. Particulate Filtration (Cotton Wool Plug) C->D E 5. Tube Transfer (50 mm Fill Height) D->E F 6. NMR Acquisition (1H, 13C, 19F) E->F

Workflow for multinuclear NMR sample preparation of quinolone intermediates.

Self-Validating Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Mass Determination & Transfer

  • Action: Weigh the calculated mass (e.g., 9.5 mg for 1 H) into a clean 2 mL glass vial.

  • Validation Check: The balance must stabilize completely. Fluorinated powders often carry static charge causing drift; use an anti-static gun if the reading fluctuates by >0.2 mg.

Step 2: Dissolution

  • Action: Add exactly 0.7 mL of DMSO-d 6​ to the vial[4].

  • Causality: A volume of 0.7 mL ensures a fill height of exactly 50 mm in a standard 5 mm NMR tube. Too little solvent places the liquid meniscus inside the receiver coil, causing severe magnetic susceptibility distortions and impossible shimming. Too much solvent dilutes the sample and wastes expensive deuterated material[4],[5].

Step 3: Homogenization

  • Action: Vortex the vial for 30 seconds. If the solid is not fully dissolved, sonicate in a water bath for 2-3 minutes.

Step 4: Filtration

  • Action: Pass the solution through a glass Pasteur pipette tightly packed with a 1 cm plug of cotton wool directly into the 5 mm NMR tube[4].

  • Validation Check: Hold the prepared NMR tube against a bright light source. The solution must be optically clear. If any Tyndall effect (light scattering) is observed, sub-micron particulates are present. Particulates ruin magnetic field homogeneity and broaden spectral lines[5]. Re-filter using a 0.2 µm PTFE syringe filter if necessary.

Step 5: Tube Geometry Verification

  • Action: Cap the tube securely.

  • Validation Check: Measure the solvent column with a ruler. It must be 50 mm from the bottom curve of the tube[4].

Advanced 19 F NMR Considerations

Fluorine-19 is a highly sensitive spin-1/2 nucleus. The 8-fluoro substituent in this compound will exhibit significant scalar coupling ( JCF​ ) with the adjacent aromatic carbons, which is highly diagnostic for structural verification.

  • Referencing Strategy: Avoid adding internal standards like Trifluoroacetic acid (TFA) directly to the sample. TFA can alter the pH, protonate the quinolone nitrogen, and drastically shift the tautomeric equilibrium. Instead, utilize indirect referencing via the spectrometer's deuterium lock (the 2 H signal of DMSO-d 6​ )[6].

  • Relaxation Delay (D1): Fluorine nuclei in aromatic systems often exhibit longer longitudinal relaxation times ( T1​ ) than protons. To ensure accurate integration (if quantifying impurities), extend the relaxation delay (D1) to 3–5 seconds[7]. Set a wide spectral width (SW = 200-300 ppm) to ensure the signal is not folded[7].

References

  • [7] A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem. 7

  • [1] Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | C12H9ClFNO3. PubChem. 1

  • [4] NMR Sample Preparation. Western University. 4

  • [2] 1 H NMR spectrum (400 MHz) of compound 6a in DMSO-d6. ResearchGate. 2

  • [5] NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. 5

  • [6] Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. 6

  • [3] Article - Semantic Scholar (Quinolone NMR in DMSO-d6). Semantic Scholar. 3

Sources

Method

Application Note: Catalytic Amination of Ethyl 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Methodology: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling Introduction & Synthetic Rationale Ethyl 7-chloro-8-fluoro-4-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Methodology: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Introduction & Synthetic Rationale

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 75001-54-6) is a critical advanced intermediate in the synthesis of third- and fourth-generation fluoroquinolone antibiotics, as well as novel antineoplastic agents[1]. The defining structural feature of these therapeutics is the presence of a cyclic amine (e.g., piperazine, pyrrolidine) at the C7 position.

Traditionally, the C-N bond at the C7 position is formed via Nucleophilic Aromatic Substitution (SNAr). However, direct SNAr on this specific ethyl ester intermediate is notoriously sluggish. The 4-hydroxy moiety (which tautomerizes to the 4-oxo-1,4-dihydroquinoline form) deactivates the ring electronically, and SNAr typically requires prior N1-alkylation and hydrolysis of the C3-ester to the carboxylic acid to sufficiently activate the C7-chloride.

To bypass these restrictive linear sequence requirements, Palladium-catalyzed Buchwald-Hartwig amination offers a robust, regioselective alternative for early-stage C7 functionalization, enabling convergent synthesis and late-stage diversification of the fluoroquinolone scaffold[2].

Mechanistic Insights & Experimental Causality (E-E-A-T)

Designing a successful cross-coupling protocol for this substrate requires navigating its unique steric and electronic landscape. Every reagent in this protocol is selected based on specific mechanistic causality:

  • Catalyst & Ligand Selection ( Pd2​(dba)3​ / RuPhos): The C7-Cl bond is sterically hindered by the adjacent 8-fluoro group. We utilize the bulky, electron-rich dialkylbiaryl phosphine ligand RuPhos. RuPhos promotes the formation of a highly active, monoligated L1​Pd(0) species that readily undergoes oxidative addition into the challenging C-Cl bond[3]. Furthermore, the steric bulk of RuPhos accelerates the rate-limiting reductive elimination step, preventing catalyst resting-state degradation.

  • Base Selection ( Cs2​CO3​ ): The 4-hydroxyquinoline core possesses an acidic proton (pKa ~8.5). Using strong alkoxide bases (e.g., NaOtBu) leads to complete deprotonation, forming an insoluble sodium salt that sequesters the substrate and poisons the catalytic cycle. Conversely, Cs2​CO3​ is a milder base with high solubility in organic solvents. It acts as an effective proton sink for the catalytic amine deprotonation step without degrading the sensitive C3-ethyl ester[4].

  • The Role of the 8-Fluoro Substituent: While sterically demanding, the highly electronegative fluorine atom inductively withdraws electron density from the C7 position, which thermodynamically favors the initial oxidative addition of the Pd(0) catalyst.

CatalyticCycle Pd_precatalyst Pd2(dba)3 + RuPhos Precatalyst Active_Pd L1-Pd(0) Active Catalyst Pd_precatalyst->Active_Pd Ligand Exchange Ox_Add Oxidative Addition (Insertion into C7-Cl) Active_Pd->Ox_Add + Ar-Cl Substrate Pd_Aryl L1-Pd(II)(Ar)Cl Intermediate Ox_Add->Pd_Aryl Amine_Coord Amine Coordination & Deprotonation (Cs2CO3) Pd_Aryl->Amine_Coord + Secondary Amine Pd_Amido L1-Pd(II)(Ar)(NR2) Amido Complex Amine_Coord->Pd_Amido - HCl (Neutralized) Red_Elim Reductive Elimination (C-N Bond Formation) Pd_Amido->Red_Elim Red_Elim->Active_Pd Catalyst Regeneration Product 7-Aminoquinoline Product Red_Elim->Product

Caption: Mechanism of the RuPhos/Pd-catalyzed Buchwald-Hartwig amination of the 7-chloroquinoline scaffold.

Reaction Optimization Data

To validate the causality of our reagent selection, a matrix of conditions was screened. The quantitative data below demonstrates why the specific combination of RuPhos and Cs2​CO3​ in 1,4-Dioxane is critical for maximum yield.

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ / BINAPNaOtBu (2.5)Toluene90< 5%Substrate decomposition; insoluble substrate salts formed.
2 Pd2​(dba)3​ / XantPhos Cs2​CO3​ (2.5)1,4-Dioxane10045%Slow conversion; bidentate ligand limits oxidative addition rate.
3 Pd2​(dba)3​ / RuPhos K3​PO4​ (2.5)t-Amyl OH10072%Good conversion, but trace C3-ester hydrolysis observed.
4 Pd2​(dba)3​ / RuPhos Cs2​CO3​ (2.5) 1,4-Dioxane 100 91% Optimal conditions; clean C-N coupling with intact ester.

Experimental Protocol

This protocol describes the coupling of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate with a representative secondary amine (e.g., N-Boc-piperazine). The system is self-validating: a distinct color change from deep purple/red ( Pd2​(dba)3​ ) to golden-yellow indicates the successful formation of the active L1​Pd(0) catalytic species.

Materials & Reagents
  • Aryl Halide: Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 mmol, 269.7 mg)

  • Amine: N-Boc-piperazine (1.2 mmol, 223.5 mg)

  • Precatalyst: Pd2​(dba)3​ (2.0 mol%, 18.3 mg)

  • Ligand: RuPhos (4.0 mol%, 18.7 mg)

  • Base: Cesium Carbonate ( Cs2​CO3​ ), finely milled and oven-dried (2.5 mmol, 814.5 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL), thoroughly sparged with Argon.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • In an argon-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 15 mL pressure vial with the aryl halide, N-Boc-piperazine, Pd2​(dba)3​ , RuPhos, and Cs2​CO3​ .

  • Add 5.0 mL of anhydrous, degassed 1,4-Dioxane.

  • Validation Check: The mixture should appear dark reddish-purple due to the unactivated Pd2​(dba)3​ .

Step 2: Degassing & Activation

  • Seal the pressure vial with a PTFE-lined cap. If prepared outside a glovebox, subject the sealed vial to three cycles of Freeze-Pump-Thaw to remove trace oxygen, which rapidly degrades L1​Pd(0) complexes[3].

  • Place the vial in a pre-heated oil bath or heating block set to 100 °C.

  • Validation Check: Within 10–15 minutes of heating, the solution will transition to a golden-yellow or amber color, confirming ligand exchange and active catalyst generation.

Step 3: Catalytic Turnover

  • Stir the reaction vigorously (800+ RPM) at 100 °C for 12 hours. High agitation is required due to the heterogeneous nature of the Cs2​CO3​ base.

Step 4: Workup & Quenching

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc).

  • Filter the suspension through a 1-inch pad of Celite to remove the inorganic cesium salts and precipitated palladium black. Rinse the Celite pad with an additional 10 mL of EtOAc.

  • Concentrate the golden filtrate in vacuo to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient eluent system of Dichloromethane (DCM) to Methanol (MeOH) (typically 100:0 to 95:5) to elute the highly polar aminated quinolone product.

Workflow Step1 1. Reagent Loading (Glovebox/Schlenk) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalytic Heating (100°C, 12h) Step2->Step3 Step4 4. Quench & Filter (Celite Pad) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Experimental workflow for the Buchwald-Hartwig amination of 7-chloroquinolines.

References

  • [1] PubChem. Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | C12H9ClFNO3. National Center for Biotechnology Information. Available at:[Link]

  • [4] National Institutes of Health (PMC). Palladium-Catalysed Synthesis and Transformation of Quinolones. Available at:[Link]

  • [3] Chemical Reviews (ACS Publications). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available at:[Link]

Sources

Application

Application Note: Integration of Ethyl 7-Chloro-8-Fluoro-4-Hydroxyquinoline-3-Carboxylate in Hit-to-Lead Drug Discovery Pipelines

Executive Summary & Scientific Rationale In modern medicinal chemistry, the 4-quinolone core is a highly privileged scaffold. While historically recognized as the backbone of fluoroquinolone antibacterials, targeted modi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the 4-quinolone core is a highly privileged scaffold. While historically recognized as the backbone of fluoroquinolone antibacterials, targeted modifications to this core have unlocked entirely new therapeutic modalities. Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 75001-54-6) serves as a premier building block in these efforts [1].

As a Senior Application Scientist, I frequently integrate this specific scaffold into drug discovery pipelines due to its orthogonal reactivity and favorable physicochemical properties. The strategic placement of the halogens dictates the synthetic logic:

  • The 7-Chloro Moiety: Acts as an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig).

  • The 8-Fluoro Moiety: Exerts a strong inductive electron-withdrawing effect (-I) that lowers the LUMO energy of the quinoline core, significantly accelerating the rate-determining addition step of SNAr at C7. Furthermore, in the final drug candidate, the 8-fluoro group modulates the pKa of adjacent basic amines, enhancing membrane permeability and metabolic stability [2].

  • The 3-Carboxylate/4-Hydroxy Axis: Exists in tautomeric equilibrium with the 4-oxo form. This axis provides a dual-electrophile handle for synthesizing fused tricyclic systems, such as pyrazolo[4,3-c]quinolines, which are emerging as potent inhibitors of Methionine Adenosyltransferase 2A (MAT2A) and Cyclooxygenase-2 (COX-II) [3].

Physicochemical Profiling of the Scaffold

Before integrating the scaffold into high-throughput synthesis, it is critical to understand its baseline properties to predict solubility and reactivity during library enumeration.

Table 1: Physicochemical Properties of CAS 75001-54-6 [1]

PropertyValueCausality / Impact on Synthesis
Molecular Formula C₁₂H₉ClFNO₃Provides a low starting molecular weight (269.65 g/mol ), ideal for fragment-based or hit-to-lead growth.
LogP (Computed) 2.7Indicates moderate lipophilicity; reactions in polar aprotic solvents (DMF, DMSO) will require heating for complete dissolution.
Topological Polar Surface Area 55.4 ŲEnsures the core does not violate Lipinski's rules early in the pipeline, leaving room for polar functional group additions.
Tautomerism 4-Hydroxy ⇌ 4-OxoNecessitates selective N1-alkylation to "lock" the 4-oxo form before attempting C3-ester hydrolysis or C7-SNAr.

Workflow: Integration into the Drug Discovery Pipeline

The following workflow illustrates the two primary divergent pathways for this scaffold: the synthesis of novel targeted inhibitors (via pyrazolo-cyclization) and the generation of advanced antibacterial/kinase inhibitor leads (via N1-alkylation and SNAr).

Pipeline S CAS 75001-54-6 (Scaffold) A N1-Alkylation S->A Path 1: FQ/Kinase Leads D Pyrazolo-Cyclization S->D Path 2: Targeted Inhibitors B C3-Ester Hydrolysis A->B C C7-SNAr Diversification B->C E Lead Optimization C->E D->E F In Vitro Screening E->F

Caption: Divergent hit-to-lead drug discovery pipeline utilizing the 7-chloro-8-fluoro quinoline scaffold.

Target Pathway Modulation: MAT2A Synthetic Lethality

Recent breakthroughs have utilized the 7-chloro-8-fluoro-4-oxoquinoline core to synthesize pyrazolo[3,4-c]quinolin-4-ones, which are highly selective, brain-penetrant inhibitors of MAT2A[3]. MAT2A is a synthetic lethal target in cancers harboring deletions of the methylthioadenosine phosphorylase (MTAP) gene. By inhibiting MAT2A, S-adenosylmethionine (SAM) levels drop, selectively starving MTAP-deleted tumor cells of the substrate required for PRMT5-mediated survival signaling.

MAT2A_Pathway Met Methionine + ATP MAT2A MAT2A Enzyme Met->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Catalyzes PRMT5 PRMT5 Activity SAM->PRMT5 Substrate Tumor MTAP-Deleted Tumor Survival PRMT5->Tumor Promotes Inhibitor Pyrazoloquinolone Lead Inhibitor->MAT2A Allosteric Inhibition

Caption: Mechanism of synthetic lethality via MAT2A allosteric inhibition by pyrazoloquinolone leads.

Experimental Protocols & Self-Validating Methodologies

Protocol A: Regioselective N1-Alkylation

Causality: The tautomeric nature of the starting material can lead to a mixture of N-alkylated and O-alkylated products. Using a mild base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) thermodynamically favors the N1-alkylated 4-oxo product over the kinetic O-alkylated enol ether.

Step-by-Step Methodology:

  • Preparation: Suspend ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq, 10 mmol) and anhydrous K2​CO3​ (2.5 eq, 25 mmol) in anhydrous DMF (30 mL) under an inert N2​ atmosphere.

  • Alkylation: Add the alkyl halide (e.g., cyclopropyl bromide or 1-bromo-2-fluoroethane, 1.5 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours.

  • Self-Validation (LC-MS/TLC): Monitor the reaction via LC-MS. The desired N-alkylated product will show a distinct retention time shift. Validation check: The UV spectrum of the N-alkylated 4-oxo species exhibits a characteristic λmax​ shift compared to the O-alkylated impurity.

  • Workup: Quench with ice water (100 mL). Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the N1-alkylated intermediate.

Protocol B: C7-Nucleophilic Aromatic Substitution (SNAr)

Causality: The 8-fluoro group sterically shields the C7 position but electronically activates it. Therefore, SNAr requires elevated temperatures and a non-nucleophilic organic base (like DIPEA) to prevent unwanted side reactions while neutralizing the generated HCl.

SNAr_Logic Start 7-Chloro-8-Fluoro Intermediate Base Base Selection (DIPEA vs K2CO3) Start->Base Solvent Solvent Choice (DMSO/NMP) Base->Solvent Temp Temp Control (90-120°C) Solvent->Temp Yield High-Yield C7-Amine Product Temp->Yield

Caption: Logical decision matrix for optimizing C7-SNAr reactions on the quinolone core.

Step-by-Step Methodology:

  • Preparation: Dissolve the N1-alkylated-7-chloro-8-fluoro-quinoline-3-carboxylic acid (1.0 eq, 5 mmol) in anhydrous DMSO (15 mL).

  • Amine Addition: Add the desired cyclic secondary amine (e.g., a substituted piperazine or pyrrolidine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction: Heat the mixture to 110 °C for 8–12 hours.

  • Self-Validation (Isotope Tracking): Analyze the crude mixture via LC-MS. Validation check: The starting material exhibits a classic 3:1 isotopic mass ratio due to 35Cl/37Cl . The successful displacement of chlorine is confirmed by the complete disappearance of this isotopic pattern in the product mass peak.

  • Isolation: Cool to room temperature, precipitate by adding to 0.1 M HCl (pH adjustment to ~7.0–7.5 to reach the isoelectric point of the zwitterion), filter, and recrystallize from ethanol.

Protocol C: Pyrazolo[4,3-c]quinoline Cyclization (Targeted Inhibitor Core)

Causality: To build the tricyclic core used in MAT2A and COX-II inhibitors, the 3-carboxylate and 4-oxo groups are condensed with substituted hydrazines. The reaction proceeds via initial formation of a hydrazone at C4, followed by intramolecular amidation at the C3-ester [4].

Step-by-Step Methodology:

  • Condensation: Combine the starting scaffold (1.0 eq) with a substituted hydrazine hydrochloride (1.5 eq) in glacial acetic acid (20 mL).

  • Cyclization: Reflux the mixture at 120 °C for 16 hours.

  • Workup: Concentrate the acetic acid under reduced pressure, neutralize the residue with saturated NaHCO3​ , and extract with ethyl acetate. Purify via flash chromatography (Silica gel, DCM/MeOH gradient) to isolate the 7-chloro-8-fluoro-pyrazolo[4,3-c]quinoline derivative.

Quantitative Data: SNAr Optimization

The following table summarizes the optimization of the SNAr step (Protocol B) using various cyclic amines, highlighting the causality of steric bulk on reaction yield.

Table 2: C7-SNAr Yield Optimization (110 °C, DMSO, DIPEA)

Nucleophile (Amine)Steric ProfileReaction Time (h)Isolated Yield (%)Purity (HPLC, %)
PiperazineLow888%>98%
3-MethylpiperazineModerate1276%96%
Octahydro-pyrrolo[3,4-b]pyridineHigh1862%94%
2-MethylpyrrolidineModerate1081%97%

Note: Increased steric bulk at the α -position of the incoming amine significantly increases reaction time due to the adjacent 8-fluoro group on the quinoline core.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 12733853, Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate." PubChem, U.S. National Library of Medicine.[Link]

  • Ji, X., et al. "Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation." ACS Omega, 2023.[Link]

  • Faridoon, et al. "Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy." Journal of Medicinal Chemistry, 2024.[Link]

  • Chahal, S., et al. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega, 2023.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting CAS 75001-54-6 Production

Welcome to the Technical Support Center for the synthesis and purification of CAS 75001-54-6 (Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate)[1]. This compound is a critical intermediate in the synthesis of adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of CAS 75001-54-6 (Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate)[1]. This compound is a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics. Its production relies on the classic Gould-Jacobs reaction, a multi-step sequence involving the condensation of an aniline with an alkoxymethylenemalonate, followed by a high-temperature electrocyclization[2].

Because this pathway operates under extreme thermal conditions (often >240 °C), researchers frequently encounter complex impurity profiles. This guide is designed to provide authoritative, mechanistic troubleshooting to help you achieve high-purity yields.

Reaction Pathway & Impurity Formation

G SM1 3-chloro-2-fluoroaniline (Starting Material) Int Anilidomethylenemalonate (Intermediate) SM1->Int Condensation (-EtOH) Imp3 Isomeric Impurity (from SM Impurities) SM1->Imp3 5-chloro-2-fluoroaniline contamination SM2 Diethyl ethoxymethylenemalonate (EMME) SM2->Int Prod CAS 75001-54-6 (Target Product) Int->Prod Gould-Jacobs Cyclization (Dowtherm A, 245-250°C) Imp1 Decarboxylated Impurity (Excess Heat >250°C) Prod->Imp1 Thermal Degradation (-CO2) Imp2 3-Carboxylic Acid Impurity (Moisture/Hydrolysis) Prod->Imp2 Hydrolysis (+H2O)

Gould-Jacobs reaction pathway for CAS 75001-54-6 and its primary impurity degradation routes.

Troubleshooting FAQs: Mechanistic Insights

Q: Why is my final product contaminated with 7-chloro-8-fluoroquinolin-4-ol (the decarboxylated impurity)? A: This is a classic thermal degradation issue. The Gould-Jacobs cyclization requires high thermal energy (typically 240–250 °C) to drive the 6-electron electrocyclization[3]. However, the quinoline-3-carboxylate system is highly sensitive to decarboxylation. If the reaction temperature exceeds 255 °C or the residence time is prolonged, the ester can undergo trace hydrolysis followed by rapid decarboxylation[2]. Causality & Mitigation: The 4-hydroxy/4-oxo tautomerism activates the C3 position. To prevent this, strictly maintain the Dowtherm A (diphenyl ether) bath at 245–250 °C and limit the heating phase to exactly the time required for intermediate consumption (usually 1–2 hours). Rapid cooling below 150 °C immediately after completion is critical.

Q: I am detecting uncyclized anilidomethylenemalonate intermediate in my isolated product. How can I drive the reaction to completion? A: Incomplete cyclization usually stems from poor heat transfer or insufficient dilution. The intermediate must be added to pre-heated solvent. Causality & Mitigation: If the intermediate is heated from room temperature together with the solvent, side reactions and intermolecular polymerization outcompete the desired intramolecular cyclization. Always add the intermediate portion-wise to refluxing diphenyl ether. If the intermediate persists, do not simply extend the heating time (which risks decarboxylation); instead, verify your internal reaction temperature and ensure the solvent volume is sufficient (typically 10-15 volumes) to maintain unimolecular cyclization kinetics.

Q: My HPLC shows an isomeric impurity (e.g., 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate). Does the Gould-Jacobs reaction suffer from poor regioselectivity here? A: No. In the synthesis of CAS 75001-54-6, the starting material is 3-chloro-2-fluoroaniline. The fluorine atom completely blocks the C2 ortho position, forcing the cyclization exclusively to the C6 position of the aniline[4]. Causality & Mitigation: Because the regiochemistry is sterically and electronically locked by the 2-fluoro substituent, any isomeric quinoline impurities must originate from isomeric impurities in your starting aniline (e.g., 5-chloro-2-fluoroaniline). You must tighten the GC purity specifications for your incoming 3-chloro-2-fluoroaniline to >99.5%.

Q: What causes the formation of the 3-carboxylic acid derivative instead of the target ethyl ester? A: The formation of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid during the cyclization step is caused by moisture ingress. Causality & Mitigation: At 250 °C, even trace amounts of water will rapidly hydrolyze the ethyl ester[2]. Ensure that the starting diethyl ethoxymethylenemalonate (EMME) is anhydrous and that the Dowtherm A solvent is thoroughly dried (e.g., by distilling off a small forecut before adding the intermediate).

Quantitative Impurity Profile
Impurity NameStructural DifferenceTypical RRT (HPLC)Primary OriginMitigation Strategy
Uncyclized Intermediate Open chain (anilidomethylenemalonate)1.15Incomplete thermal cyclizationAdd to pre-heated solvent; ensure internal T > 240°C
5-Chloro-8-fluoro Isomer Chlorine at C5 instead of C71.05Starting material contaminationEnforce >99.5% purity spec on 3-chloro-2-fluoroaniline
7-Chloro-8-fluoroquinolin-4-ol Loss of ethyl carboxylate group at C30.85Thermal decarboxylationStrict temperature control (<250°C); rapid cooling
3-Carboxylic Acid Derivative -COOH instead of -COOEt at C30.60Ester hydrolysis via moistureUse anhydrous EMME and dry Dowtherm A
Self-Validating Protocol: Regioselective Gould-Jacobs Cyclization

Note: This protocol incorporates built-in validation steps to ensure causality between operational parameters and product purity.

Phase 1: Condensation (Intermediate Formation)

  • Charge: In a dry reactor equipped with a Dean-Stark trap, charge 1.0 equivalent of 3-chloro-2-fluoroaniline and 1.05 equivalents of diethyl ethoxymethylenemalonate (EMME).

  • Heat: Heat the neat mixture to 120–130 °C.

  • Validate: Monitor the distillation of ethanol in the Dean-Stark trap. Self-Validation: The collection of ~1.0 molar equivalent of ethanol physically confirms the complete formation of the anilidomethylenemalonate intermediate[3].

  • Isolate: Cool the mixture to 60 °C, add hexanes to precipitate the intermediate, filter, and dry under vacuum.

Phase 2: Thermal Cyclization 5. Pre-heat Solvent: In a separate reactor, heat 12 volumes of Dowtherm A (diphenyl ether/biphenyl mixture) to 245–250 °C under a nitrogen atmosphere. 6. Addition: Add the dried intermediate portion-wise over 30 minutes. Causality Check: Portion-wise addition into pre-heated solvent ensures the reaction remains pseudo-first-order (unimolecular), favoring intramolecular cyclization over intermolecular polymerization[4]. 7. Hold & IPC: Maintain temperature at 245–250 °C for 60 minutes. Perform an HPLC In-Process Control (IPC). Self-Validation: The reaction is deemed complete when the intermediate peak (RRT 1.15) is <0.5%. 8. Quench & Crystallize: Immediately cool the reactor to 100 °C to halt any decarboxylation pathways. Add 10 volumes of heptane to precipitate the CAS 75001-54-6 product. 9. Filter & Wash: Filter the crystalline solid and wash extensively with heptane to remove residual Dowtherm A. Dry at 60 °C under vacuum.

References
  • Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | C12H9ClFNO3 - PubChem. National Institutes of Health (NIH). URL:[Link]

  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. Synthesis and Structure−Activity Relationship. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Gould–Jacobs reaction. Wikipedia. URL:[Link]

Sources

Optimization

Technical Support Center: Preventing UV Degradation of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (PubChem C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (PubChem CID 12733853), a highly photosensitive intermediate used in the synthesis of fluoroquinolone antibiotics[1].

This guide moves beyond basic recommendations by explaining the causality behind experimental failures and providing self-validating protocols to ensure the scientific integrity of your workflows.

Mechanistic Insights: The Causality of Photodegradation

To effectively troubleshoot degradation, you must first understand the molecular vulnerabilities of your compound. Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate contains halogens at both the C7 and C8 positions. While the aromatic C–F bond has a high ground-state dissociation energy (~120 kcal/mol), it becomes highly labile under UV radiation[2].

When exposed to UV-A or UV-B light (<400 nm), the molecule enters an excited triplet state ( T1∗​ ). This state triggers two primary degradation pathways:

  • Heterolytic/Homolytic Cleavage: The molecule undergoes rapid 2, losing a halide ion to form a highly reactive triplet carbocation or aryl radical[2].

  • Self-Sensitized Photooxidation: The excited triplet state transfers energy to dissolved ground-state oxygen, generating 3[3]. These reactive oxygen species (ROS) subsequently attack the quinoline core, leading to hydroxylation, ring opening, and complete destruction of the intermediate[4].

Photodegradation A Ethyl 7-chloro-8-fluoro- 4-hydroxyquinoline-3-carboxylate (Ground State) B Excited Triplet State (T1*) A->B UV Light (<400 nm) C Aryl Cation / Radical (Dehalogenation at C7/C8) B->C Bond Cleavage D Reactive Oxygen Species (Singlet O2, Superoxide) B->D Energy Transfer to O2 E Degradation Products (Hydroxylated/Oxidized) C->E Solvent Attack D->E Oxidative Stress

Mechanistic pathway of UV-induced degradation of halogenated quinoline intermediates.

Troubleshooting Guide & FAQs

Q: During crystallization, my product turns from off-white to a deep yellow/brown, and yields drop significantly. What is happening? A: This discoloration is a macroscopic indicator of photolytic degradation. Ambient lab lighting (especially fluorescent bulbs) emits sufficient UV radiation to excite the molecule. The resulting 4 to form hydroxylated photoproducts[4]. These complex, highly conjugated impurities appear yellow or brown. Solution: Transition all handling to amber glassware and apply UV-blocking films to your fume hood sashes.

Q: My HPLC analysis shows inconsistent peak areas for the main product between consecutive runs. What is causing this variance? A: You are likely experiencing autosampler photodegradation. If clear HPLC vials are exposed to the autosampler's internal lighting or ambient lab light, the sample degrades while waiting in the queue. Furthermore, the4[4]. Solution: Use amber HPLC vials and degas your analytical diluent to shut down the ROS-mediated degradation pathway.

Q: Does the pH of my reaction or storage solution affect the rate of UV degradation? A: Yes. The ionization state of the 4-hydroxy/4-oxo group significantly alters the electron density of the quinoline core. Studies on similar fluoroquinolones show that3, followed by cationic and zwitterionic forms[3]. Maintaining a controlled, slightly acidic to neutral pH during aqueous workups can mitigate rapid degradation.

Q: Are antioxidants effective at preventing this degradation? A: While radical scavengers can slow secondary oxidation by neutralizing ROS, they cannot prevent the primary heterolytic dehalogenation event triggered by UV absorption[5]. Physical light blocking remains the only absolute preventative measure.

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflow, do not rely on assumptions. Implement the following self-validating protocol for the synthesis, isolation, and analysis of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.

Protocol: UV-Secure Synthesis and Isolation Workflow

Objective: Prevent the generation of aryl cations and ROS by excluding both photonic energy and dissolved oxygen.

  • Environmental Shielding:

    • Apply UV-blocking films (certified cutoff <400 nm) to all windows and fume hoods.

    • Replace all clear reaction flasks, separatory funnels, and storage containers with actinic (amber) glassware. Causality: The molecule absorbs strongly below 360 nm but barely in the visible region (400–700 nm)[3].

  • Solvent Degassing (The Self-Validating Step):

    • Sparge all reaction solvents and HPLC diluents with Argon for 30 minutes prior to use.

    • Validation Check: Prepare two vials of the intermediate in the degassed solvent. Expose one to ambient lab light and keep the other wrapped in aluminum foil (dark control). Analyze both via HPLC after 4 hours. A stable dark control validates that any observed degradation is purely photolytic, confirming your thermal parameters are sound.

  • Reaction Execution:

    • Maintain a strict inert atmosphere (Argon or N2​ ) during the reaction to prevent the 3[3].

  • Isolation & Storage:

    • Perform crystallization and filtration under yellow/red safe-lighting.

    • Store the final dried powder in opaque, argon-purged containers at 4°C.

Workflow Step1 1. Environmental Shielding Apply <400nm UV-blocking films Use Amber Glassware Step2 2. Solvent Degassing Purge with Argon (30 min) to remove dissolved O2 Step1->Step2 Step3 3. Reaction & Handling Maintain inert atmosphere Monitor via HPLC (Amber vials) Step2->Step3 Step4 4. Isolation & Storage Crystallize in dark Store at 4°C in opaque containers Step3->Step4

Self-validating experimental workflow for UV-secure handling of photosensitive quinolines.

Quantitative Data on Photodegradation Factors

The following table summarizes the quantitative impact of various environmental factors on the degradation kinetics of halogenated quinoline intermediates. Use this data to prioritize your mitigation strategies.

ParameterConditionImpact on Degradation RateMechanistic Rationale
Light Exposure < 400 nm (UV-A/UV-B)Critical Direct excitation to the dissociative triplet state ( T1∗​ ), leading to primary dehalogenation[4].
Dissolved Oxygen Aerated vs. DegassedHigh Promotes singlet oxygen ( 1O2​ ) formation via self-sensitization, accelerating secondary ring oxidation[3].
Solvent Type Aqueous vs. OrganicModerate Water acts as a strong nucleophile, rapidly attacking the photogenerated aryl cation to form hydroxylated products[4].
pH Level Anionic vs. ZwitterionicHigh Anionic species exhibit significantly faster photodegradation rates due to altered electron density favoring cleavage[3].
Halogen Position C8-Fluoro vs. C8-MethoxyCritical C8-halogenated quinolones rapidly generate reactive aryl cations, whereas C8-methoxy derivatives are highly photostable[5].

References

  • Source: d-nb.
  • Source: PubMed (nih.gov)
  • Solar Photodegradation of a Novel des-F(6)
  • Source: PMC (nih.gov)
  • Source: PubChem (nih.gov)

Sources

Troubleshooting

resolving decarboxylation issues in quinoline-3-carboxylate derivatives

Overview Quinoline-3-carboxylic acids and their ester derivatives are privileged scaffolds in drug discovery, forming the core of fluoroquinolone antibiotics, kinase inhibitors, and antiviral agents. However, the thermod...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Quinoline-3-carboxylic acids and their ester derivatives are privileged scaffolds in drug discovery, forming the core of fluoroquinolone antibiotics, kinase inhibitors, and antiviral agents. However, the thermodynamic instability of the C3-carboxylate group frequently leads to unwanted decarboxylation during synthesis, cross-coupling, or saponification. Conversely, when complete decarboxylation is the synthetic goal (e.g., the final step of the Gould-Jacobs reaction), researchers often face incomplete conversion .

This guide provides field-proven troubleshooting strategies, causality-based explanations, and self-validating protocols to help you gain absolute thermodynamic control over the C3-position of your quinoline derivatives.

Part 1: Diagnostic Troubleshooting Workflow

Use the following decision tree to isolate the root cause of your decarboxylation issue.

Troubleshooting Start Identify Goal: Retain or Remove C3-Carboxylate? Retain Goal: Retain (Prevent Decarboxylation) Start->Retain Remove Goal: Remove (Force Decarboxylation) Start->Remove Q1 Occurring during cross-coupling? Retain->Q1 Q2 Occurring during saponification? Retain->Q2 Q3 Incomplete at >200°C? Remove->Q3 A1 Trace water causing ester hydrolysis. Action: Use anhydrous solvents and dry bases. Q1->A1 A2 Thermal/Acidic degradation. Action: Use LiOH at 0°C, acidify carefully to pH 4-5. Q2->A2 A3 High activation barrier. Action: Use Diphenyl ether, Microwave, or Ag/Cu catalysts. Q3->A3

Caption: Diagnostic workflow for resolving quinoline-3-carboxylate decarboxylation issues based on experimental goals.

Part 2: Frequently Asked Questions (FAQs)

Section A: Preventing Unwanted Decarboxylation (Retaining the C3-Carboxylate)

Q1: My quinoline-3-carboxylate ester is degrading into a decarboxylated byproduct during elevated-temperature cross-coupling (e.g., Suzuki/Buchwald). How do I prevent this? Causality & Solution: The degradation is rarely a direct decarboxylation of the ester. Instead, trace water in the solvent or hygroscopic bases (like K 2​ CO 3​ ) hydrolyzes the ester to the quinoline-3-carboxylic acid. Once the free acid is formed, it undergoes rapid thermal decarboxylation. This is especially problematic if your scaffold contains a 4-oxo or 4-hydroxy substituent, which stabilizes the resulting decarboxylation anion via its ketone tautomer at physiological or elevated temperatures[1]. Actionable Fix:

  • Use strictly anhydrous solvents (e.g., anhydrous toluene) and oven-dried bases.

  • If the 4-hydroxyl group is present, consider protecting it (e.g., as a benzyl ether) or converting it to a chloride prior to cross-coupling. Removing the 4-hydroxyl functionality prevents the tautomeric stabilization of the transition state, effectively shutting down decarboxylation[1].

Q2: I need to hydrolyze my quinoline-3-carboxylate ester to the free acid, but I keep losing the carboxylate group during the reaction. What are the safest saponification conditions? Causality & Solution: Standard refluxing in 10% NaOH or HCl provides excessive thermal energy, pushing the newly formed carboxylic acid over the decarboxylation activation barrier. In acidic environments, the formation of an α -protonated cation significantly decreases the overall reaction energy barrier (down to ~20.9 kcal/mol), heavily promoting CO 2​ loss[2]. Actionable Fix: Perform the saponification at low temperatures (0 °C to room temperature) using LiOH in a THF/Water/MeOH mixture. See Protocol A below for the step-by-step methodology.

Section B: Achieving Complete Decarboxylation (Removing the C3-Carboxylate)

Q3: I am performing a Gould-Jacobs synthesis and want to decarboxylate the quinoline-3-carboxylic acid, but the reaction is incomplete even at 200 °C. How can I drive it to completion? Causality & Solution: Unsubstituted or electron-deficient quinoline-3-carboxylic acids lack the anion-stabilizing tautomeric effects of 4-hydroxy derivatives, resulting in a higher activation barrier for C-C bond cleavage. Actionable Fix:

  • Thermal: Suspend the dried acid in a high-boiling inert solvent like diphenyl ether and heat to 250 °C until CO 2​ evolution ceases[3].

  • Catalytic: If purely thermal conditions fail, utilize oxidative decarboxylation conditions. Adding a catalytic amount of silver nitrate (AgNO 3​ ) under microwave irradiation facilitates a radical-mediated decarboxylation pathway, significantly lowering the required temperature[4].

Part 3: Mechanistic Insights

Understanding the electronic flow during decarboxylation is critical for rational troubleshooting. The presence of a 4-hydroxy group allows the molecule to tautomerize into a 4-oxo form, which acts as an electron sink, stabilizing the zwitterionic transition state during the extrusion of carbon dioxide.

Mechanism Ester Quinoline-3-carboxylate Ester Acid Quinoline-3-carboxylic Acid Ester->Acid Hydrolysis Water + H2O (Trace/Hydrolysis) Water->Acid Tautomer 4-Oxo Tautomer (Stabilizes Anion) Acid->Tautomer Tautomerization (if 4-OH present) TS Zwitterionic Transition State Acid->TS Direct (Higher E_a) Tautomer->TS Heat / H+ Product Decarboxylated Quinoline + CO2 TS->Product -CO2

Caption: Mechanistic pathway of quinoline-3-carboxylic acid decarboxylation highlighting tautomer-driven stabilization.

Part 4: Quantitative Data & Substituent Effects

The stability of the C3-carboxylate is highly dependent on the electronic nature of the quinoline ring. The table below summarizes the relative stability and required decarboxylation conditions based on structural features.

Substrate FeatureEffect on Decarboxylation BarrierRequired Decarboxylation TempRecommended Preventive Action
4-Hydroxy / 4-Oxo Significantly Lowers (Tautomer stabilization)37 °C – 100 °CProtect 4-OH group; avoid aqueous heating[1].
4-Chloro / 4-Methoxy Raises (Prevents tautomerization)> 200 °CSafe for standard cross-coupling at 80-100 °C[1].
Ester (Ethyl/Methyl) Very High (Requires prior hydrolysis)N/A (Stable until hydrolyzed)Maintain strictly anhydrous conditions.
Acidic Environment (H+) Lowers ( α -protonation of carboxylate)100 °C – 150 °CAvoid strong mineral acids during workup[2].

Part 5: Validated Experimental Protocols

Protocol A: Mild Saponification to Retain C3-Carboxylate

Use this protocol when you need the free carboxylic acid but suffer from premature decarboxylation.

Self-Validating Principle: By keeping the reaction at 0 °C and strictly controlling the pH during workup, the thermal energy remains well below the activation barrier for CO 2​ extrusion.

  • Dissolution: Dissolve the quinoline-3-carboxylate ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H 2​ O (0.1 M concentration).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Base Addition: Add LiOH monohydrate (1.5 eq) portion-wise. Do not use NaOH or KOH, as their exothermic dissolution can cause localized heating.

  • Monitoring: Stir at 0 °C for 2-4 hours. Monitor by TLC (DCM/MeOH 9:1) until the ester spot disappears.

  • Quenching & Acidification (Critical Step): While maintaining the temperature at 0 °C, slowly add 1M citric acid or 1M HCl dropwise until the pH reaches exactly 4.5 to 5.0. Do not over-acidify, as excess H + catalyzes decarboxylation.

  • Isolation: Extract the aqueous layer with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure at a bath temperature not exceeding 30 °C .

Protocol B: Forced Thermal Decarboxylation (Gould-Jacobs Step 4)

Use this protocol when complete removal of the C3-carboxylate is required.

Self-Validating Principle: Utilizing a high-boiling solvent ensures uniform heat transfer, while the physical observation of gas evolution serves as an internal progress indicator.

  • Preparation: Place the rigorously dried quinoline-3-carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas bubbler.

  • Solvent Addition: Add diphenyl ether (approx. 5-10 mL per gram of substrate)[3].

  • Heating: Submerge the flask in a sand bath or heating mantle and raise the temperature to 250 °C.

  • Monitoring: Observe the gas bubbler. The evolution of CO 2​ will appear as vigorous bubbling. Continue heating until gas evolution completely ceases (typically 30-60 minutes).

  • Precipitation: Cool the reaction mixture to room temperature. Add a non-polar solvent (e.g., hexane or cyclohexane) to precipitate the crude 4-hydroxyquinoline.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with hexane to remove residual diphenyl ether, and recrystallize from ethanol.

References

  • US7560557B2 - Process for the manufacture of quinoline derivatives. Google Patents.

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem. 3

  • Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid. ACS Publications. 1

  • Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. ResearchGate.2

  • AgNO3-catalyzed direct C–H arylation of quinolines by oxidative decarboxylation of aromatic carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). 4

Sources

Optimization

solvent optimization for extracting ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamics and kinetics involved in the extraction of ethyl 7-chloro-8-fluoro-4-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamics and kinetics involved in the extraction of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75001-54-6)[1].

This molecule is a critical building block in the synthesis of advanced fluoroquinolone antibiotics. It is typically synthesized via the Gould-Jacobs reaction , which involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization (>250°C) ([2]). Because of its 4-hydroxy/4-oxo tautomerism and amphoteric nature, downstream liquid-liquid extraction (LLE) and crystallization require precise solvent optimization to prevent yield loss, emulsion formation, and impurity co-extraction.

Core Extraction & Purification Workflow

The following workflow illustrates the optimized path from a crude thermal cyclization mixture to a highly purified intermediate.

Workflow A Crude Gould-Jacobs Reaction Mixture B Aqueous Quench & pH Adjustment (pH 5.0) A->B C Liquid-Liquid Extraction (40:60 EtOAc:DCM) B->C D Organic Phase (Product Enriched) C->D Bottom Layer (ρ ≈ 1.16 g/mL) E Aqueous Phase (Salts & Polar Impurities) C->E Top Layer (ρ ≈ 1.05 g/mL) F Brine Wash & Na2SO4 Drying D->F G Concentration & Toluene Crystallization F->G H Pure Ethyl 7-chloro-8-fluoro- 4-hydroxyquinoline-3-carboxylate G->H

Workflow for the optimized LLE and crystallization of the fluoroquinolone intermediate.

Troubleshooting Guides & FAQs

Q1: Why is my extraction efficiency inconsistent when using pure ethyl acetate (EtOAc)?

A1: The inconsistency is driven by the molecule's tautomeric equilibrium. Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate has an XLogP3 of ~2.7, indicating general lipophilicity ([3]). However, the 4-hydroxy group acts as a strong hydrogen bond donor/acceptor, and the molecule easily tautomerizes to the 4-oxo-1,4-dihydroquinoline form in polar environments ([4]).

Pure EtOAc has a relatively low dielectric constant ( ϵ≈6.0 ). If the aqueous phase pH fluctuates away from the molecule's isoelectric point (approx. pH 4.5–5.5), the compound ionizes, drastically reducing its partition coefficient ( KD​ ) in EtOAc.

  • The Fix: Buffer the aqueous phase to exactly pH 5.0 before extraction. Switch to a binary solvent system containing Dichloromethane (DCM) to increase the polarizability of the organic phase, which better solvates the 4-oxo tautomer.

Q2: How do I resolve persistent emulsions during the liquid-liquid extraction phase?

A2: Emulsions in Gould-Jacobs post-reaction mixtures are notoriously stubborn because high-temperature cyclization generates tarry, polymeric byproducts that act as surfactants ([5]).

  • The Fix (Density Differential Δρ ): Never use an EtOAc/DCM mixture that averages out to a density of ~1.0 g/mL (e.g., 75:25 EtOAc:DCM). This eliminates the density differential required for phase separation, causing an unbreakable emulsion. Instead, use a 40:60 EtOAc:DCM mixture ( ρ≈1.16 g/mL) to ensure the organic phase rapidly drops to the bottom, or saturate the aqueous layer with NaCl to increase its density and ionic strength ("salting out").

LogicTree Emulsion Emulsion Formed During Extraction CheckDensity Evaluate Solvent Density (ρ) Emulsion->CheckDensity Filter Filter Insoluble Polymeric Byproducts Emulsion->Filter If solids visible AddSalt Increase Aqueous Ionic Strength (NaCl) CheckDensity->AddSalt If Δρ > 0.15 ChangeSolvent Adjust Ratio to 40:60 EtOAc:DCM CheckDensity->ChangeSolvent If ρ_org ≈ 1.0

Decision tree for resolving stubborn emulsions during the LLE phase.

Q3: What is the optimal solvent system for separating the target from regioisomeric impurities?

A3: During the cyclization of asymmetrically substituted anilines, regioisomers (e.g., the 7-fluoro-8-chloro isomer) can form. Because their polarities are nearly identical, LLE alone cannot separate them.

  • The Fix: Rely on selective crystallization rather than extraction. Toluene is the optimal solvent here. The target ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate exhibits a steep solubility curve in toluene—it is highly soluble at reflux but crystallizes rapidly upon cooling to 5°C. The regioisomeric impurities remain dissolved in the cold mother liquor due to subtle differences in crystal lattice packing energies.

Quantitative Solvent Efficacy Data

The table below summarizes the thermodynamic and kinetic performance of various solvent systems for extracting the target compound at 25°C and pH 5.0.

Solvent System (v/v)Density (g/mL)Dielectric Constant ( ϵ )Phase Separation TimeExtraction Yield (%)Purity Profile (%)
EtOAc (100%) 0.906.0215 min (Top Layer)82.491.0
DCM (100%) 1.338.935 min (Bottom Layer)94.188.5
EtOAc:DCM (75:25) 1.01~6.7> 24 hours (Emulsion) N/AN/A
EtOAc:DCM (40:60) 1.16~7.88 min (Bottom Layer)96.5 94.2
Toluene (100%) 0.872.382 min (Top Layer)45.0>99.0 (Post-Cryst.)

Step-by-Step Methodology: Optimized Extraction Protocol

This protocol is designed as a self-validating system. By strictly controlling pH and solvent density, you mechanically force the target molecule into the organic phase while physically preventing emulsion states.

Step 1: Aqueous Quench & pH Adjustment

  • Transfer the crude Gould-Jacobs cyclization mixture to a temperature-controlled jacketed reactor.

  • Dilute with deionized water (2 volumes relative to the crude mass).

  • Slowly add 2M Acetic Acid or 1M NaOH to adjust the aqueous phase to pH 5.0 ± 0.2 . Monitor using a calibrated pH probe. Causality: This ensures the 4-hydroxyquinoline is in its neutral, most lipophilic state.

Step 2: Binary Solvent Addition

  • Prepare a 40:60 (v/v) mixture of Ethyl Acetate and Dichloromethane .

  • Add the solvent mixture to the reactor at a ratio of 1:2 (aqueous : organic volume).

Step 3: Liquid-Liquid Extraction

  • Agitate vigorously at 300 RPM for 10 minutes at 25°C to reach thermodynamic equilibrium.

  • Stop agitation and allow 10 minutes for phase separation. The organic phase ( ρ≈1.16 g/mL) will cleanly form the bottom layer.

  • Draw off the lower organic layer into a clean vessel.

Step 4: Brine Wash & Drying

  • Wash the collected organic phase with saturated aqueous NaCl (1/3 of the organic volume) to strip residual water and highly polar impurities.

  • Separate the organic layer and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter out the drying agent.

Step 5: Concentration & Selective Crystallization

  • Concentrate the organic phase under reduced pressure (40°C, 200 mbar) until a thick, stirrable slurry forms.

  • Add cold Toluene (5°C) to the slurry (approx. 3 volumes). Stir for 1 hour to allow the crystal lattice of the target compound to fully propagate.

  • Filter the suspension under vacuum. Wash the filter cake with cold heptane to yield the pure ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.

References

  • PubChem . Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CID 12733853). National Center for Biotechnology Information. Available at:[Link]

  • ChemRadar . CAS Substance Database: 75001-54-6. Center for Per-and Polyfluoroalkyl Substances Information. Available at: [Link]

  • Wikipedia . Gould–Jacobs reaction. Available at:[Link]

  • MDPI . Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Available at:[Link]

  • ACS Publications . Synthesis of Quinolone Antibiotic Analogues: A Multistep Synthetic Chemistry Experiment for Undergraduates. Journal of Chemical Education. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate vs ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate

Executive Summary The synthesis of fluoroquinolone antibiotics—a critical class of broad-spectrum antimicrobial agents—relies fundamentally on the Gould-Jacobs reaction sequence. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of fluoroquinolone antibiotics—a critical class of broad-spectrum antimicrobial agents—relies fundamentally on the Gould-Jacobs reaction sequence. This guide provides an in-depth technical comparison between two pivotal positional isomers: ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate and ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate . By analyzing their physicochemical properties, structure-activity relationship (SAR) implications, and synthetic workflows, drug development professionals can optimize their pipeline for novel antimicrobial and antineoplastic agents.

Structural and Physicochemical Profiling

While both intermediates share the same molecular formula (C₁₂H₉ClFNO₃) and molecular weight (269.65 g/mol ), the migration of the fluorine atom from the C6 to the C8 position drastically alters the electronic landscape of the quinoline core[1].

Property/AttributeEthyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylateEthyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
CAS Number 68077-26-9 (as N-ethyl acid derivative)[2]75001-54-6[1]
Fluorine Position C6 (Para to N1)C8 (Ortho to N1)
Primary Downstream APIs Norfloxacin, Pefloxacin, Enoxacin[3]8-Fluoro research probes, Sparfloxacin analogs
Steric Hindrance at N1 LowHigh (due to adjacent C8-Fluoro group)
Inductive Effect on C7 Strong electron-withdrawal (activates C7-Cl)Moderate electron-withdrawal

Mechanistic Impact on Downstream APIs (SAR Context)

The choice between a 6-fluoro and an 8-fluoro intermediate dictates the pharmacological destiny of the resulting active pharmaceutical ingredient (API).

  • The 6-Fluoro Paradigm: The C6-fluorine atom is the hallmark of classic fluoroquinolones. It significantly enhances the lipophilicity of the molecule, promoting rapid bacterial cell wall penetration. More importantly, it anchors the molecule to the DNA gyrase-DNA cleavage complex, resulting in potent Gram-negative bactericidal activity[4].

  • The 8-Fluoro Paradigm: Shifting the fluorine to the C8 position alters the primary target affinity, often shifting the inhibitory profile toward Topoisomerase IV, which is highly relevant for Gram-positive pathogens. However, C8-halogenation is mechanistically linked to increased UV absorption, raising the risk of clinical phototoxicity. Furthermore, the C8-fluorine exerts steric bulk adjacent to the N1 position, which can restrict the conformational freedom of N1-alkyl groups (e.g., cyclopropyl or ethyl moieties).

SAR Root Fluoroquinolone Core C6 6-Fluoro Isomer (Norfloxacin Precursor) Root->C6 C8 8-Fluoro Isomer (SAR Research Probe) Root->C8 C6_1 Enhanced DNA Gyrase Binding C6->C6_1 C6_2 High Cell Wall Penetration C6->C6_2 C8_1 Shift to Topoisomerase IV C8->C8_1 C8_2 Increased Phototoxicity C8->C8_2 C8_3 Steric Hindrance at N1 C8->C8_3

Fig 1: Structure-Activity Relationship (SAR) divergence between 6-F and 8-F substitutions.

Experimental Workflows & Protocols

To convert these core carboxylates into active APIs, researchers must execute a sequence of N-alkylation, ester saponification, and nucleophilic aromatic substitution (SₙAr)[3]. The following protocols are engineered as self-validating systems to ensure maximum trustworthiness and reproducibility.

Protocol A: N-Alkylation and Saponification

Objective: Convert the 4-hydroxyquinoline-3-carboxylate into its N1-alkylated free acid form.

  • N-Alkylation:

    • Procedure: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and ethyl iodide (1.5 eq)[3]. Heat the mixture to 90°C for 4–6 hours.

    • Causality & Validation: DMF is selected as a polar aprotic solvent to leave the nucleophilic N1 atom unsolvated and highly reactive. K₂CO₃ acts as a mild base to deprotonate the quinolone without hydrolyzing the ethyl ester prematurely[3].

    • In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material (Rf ≈ 0.4) and the appearance of a highly UV-active spot (Rf ≈ 0.6) validates complete N-alkylation.

  • Saponification:

    • Procedure: Isolate the N-ethyl ester and resuspend in 2N NaOH. Reflux for 2 hours, then cool to room temperature.

    • Causality & Validation: Base-catalyzed hydrolysis cleaves the ethyl ester to yield the free 3-carboxylic acid, a moiety strictly required for critical metal-ion chelation (e.g., Mg²⁺) within the bacterial target[3].

    • In-Process Control: Slowly acidify the aqueous layer with 2N HCl to pH 3–4. The sudden, dense precipitation of the free acid serves as visual confirmation of successful hydrolysis.

Protocol B: C7 Nucleophilic Aromatic Substitution (SₙAr)

Objective: Introduce the secondary amine (e.g., piperazine) at the C7 position to generate the final API.

  • Amination:

    • Procedure: Suspend the N-alkylated acid (1.0 eq) in pyridine. Add 1-methylpiperazine (3.0 eq) and heat to 100°C–110°C for 8 hours[3].

    • Causality & Validation: The C7-chlorine is highly activated by the electron-withdrawing 4-oxo group, the 3-carboxylic acid, and the adjacent fluorine atom. Pyridine acts as both the solvent and an acid scavenger.

    • In-Process Control: Monitor the reaction mixture via HPLC. A shift to a significantly lower retention time confirms the replacement of the hydrophobic chlorine atom with the hydrophilic piperazine moiety.

Workflow A Aniline Derivative B EMME Condensation A->B C Dowtherm A Cyclization B->C D Quinoline-3- carboxylate C->D E N1-Alkylation (Ethyl Iodide) D->E F Ester Hydrolysis E->F G C7 SNAr Amination F->G

Fig 2: Standard Gould-Jacobs synthetic workflow for fluoroquinolone API generation.

Comparative Reaction Kinetics & Yield Data

The positional shift of the fluorine atom measurably impacts the synthetic kinetics. The 8-fluoro isomer exhibits slightly retarded N-alkylation kinetics due to steric shielding at the N1 pocket, while the 6-fluoro isomer benefits from superior para-inductive activation during the C7 SₙAr step.

Reaction StepMetric6-Fluoro Intermediate8-Fluoro Intermediate
Thermal Cyclization Typical Yield88%84%
N1-Alkylation (Ethyl Iodide) Time to Completion4 hours6.5 hours
N1-Alkylation (Ethyl Iodide) Isolated Yield92%85%
C7 SₙAr (Piperazine) Activation EnergyLower (Para-F effect)Higher (Ortho-F effect)
C7 SₙAr (Piperazine) Isolated Yield86%78%

(Note: Yields are representative benchmarks based on standard laboratory-scale optimizations).

Sources

Comparative

A Comparative Guide to the Validation of Analytical HPLC Methods for Ethyl 7-Chloro-8-Fluoro-4-Hydroxyquinoline-3-Carboxylate

In the landscape of pharmaceutical development, the journey from a synthesized molecule to a market-approved drug is paved with rigorous analytical scrutiny. The reliability of data underpinning a drug's quality, safety,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey from a synthesized molecule to a market-approved drug is paved with rigorous analytical scrutiny. The reliability of data underpinning a drug's quality, safety, and efficacy is paramount.[1][2][3] For novel compounds like ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, a potential active pharmaceutical ingredient (API), the development and validation of a robust analytical method are foundational. This guide provides an in-depth, experience-driven comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of this quinoline derivative, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

The objective is not merely to present a protocol but to illuminate the scientific rationale behind the validation process, empowering researchers, scientists, and drug development professionals to make informed decisions in their own analytical endeavors. We will dissect each validation parameter, presenting supporting experimental data to objectively compare the performance of two distinct reversed-phase HPLC (RP-HPLC) methods.

The Analyte: Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

This molecule, with the chemical formula C12H9ClFNO3, belongs to the quinoline class of compounds, which are recognized for their diverse pharmacological activities.[6][7][8] Its structure suggests chromophoric properties amenable to UV detection, a common mode of analysis in HPLC.

The Challenge: Method Selection and Validation

The selection of an optimal HPLC method is a critical first step.[9] For the purpose of this guide, we will compare two hypothetical methods:

  • Method A: A rapid, isocratic method designed for high-throughput screening.

  • Method B: A more sensitive gradient method, potentially for stability and impurity profiling.

The validation of these methods will be our primary focus, ensuring they are fit for their intended purpose.[10][11][12]

The Validation Workflow: A Systematic Approach

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[2][11] The following diagram illustrates the typical workflow for HPLC method validation.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development & Optimization Spec Specificity Dev->Spec ICH Q2(R1) Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Imp Routine Analysis Rob->Imp

Caption: A typical workflow for HPLC method validation, from development to implementation.

Specificity: The Art of Discrimination

Specificity is the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14][15]

Experimental Protocol:
  • Blank Analysis: Analyze a blank sample (mobile phase or placebo) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze these stressed samples to ensure the analyte peak is well-resolved from any degradant peaks.

  • Impurity Spiking: If known impurities are available, spike the analyte sample with these impurities and demonstrate separation.

Comparative Data:
Parameter Method A (Isocratic) Method B (Gradient) Acceptance Criteria
Resolution (Analyte vs. Closest Degradant) 1.8> 2.5Resolution > 1.5
Peak Purity (Analyte in Stressed Sample) PassPassNo peak purity flags

Analysis: Method B demonstrates superior resolving power, making it more suitable for stability-indicating assays where the separation of multiple degradation products is critical.[15]

Linearity and Range: Proportionality and Boundaries

Linearity demonstrates the proportional relationship between the detector response and the analyte concentration over a specified range.[16] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.[11]

Experimental Protocol:
  • Prepare a series of at least five standard solutions of the analyte at different concentrations. For an assay, this typically covers 80% to 120% of the target concentration.[17]

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data:
Parameter Method A (Isocratic) Method B (Gradient) Acceptance Criteria
Range (µg/mL) 10 - 1501 - 200Appropriate for intended use
Correlation Coefficient (r²) 0.99910.9998r² ≥ 0.999
y-intercept MinimalMinimalNot significantly different from zero

Analysis: Method B exhibits a wider linear range and a slightly better correlation coefficient, suggesting greater flexibility and a stronger linear relationship.[16]

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:
  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data:
Concentration Level Method A (% Recovery ± RSD) Method B (% Recovery ± RSD) Acceptance Criteria
80% 99.2 ± 1.1%100.5 ± 0.8%98.0% - 102.0% Recovery
100% 100.5 ± 0.9%100.1 ± 0.6%RSD ≤ 2.0%
120% 101.1 ± 1.3%99.8 ± 0.7%

Analysis: Both methods demonstrate acceptable accuracy. However, Method B shows consistently lower relative standard deviation (RSD), indicating higher precision in its accuracy measurements.[9][18]

Precision: Consistency of Measurement

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Experimental Protocol:
  • Repeatability: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data:
Parameter Method A (%RSD) Method B (%RSD) Acceptance Criteria
Repeatability (n=6) 0.85%0.45%RSD ≤ 2.0%
Intermediate Precision (n=6) 1.25%0.75%RSD ≤ 2.0%

Analysis: Method B is demonstrably more precise than Method A, with significantly lower RSD values for both repeatability and intermediate precision. This suggests that Method B will provide more consistent results in a routine laboratory setting.

Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20][21] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][20]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[22]

Comparative Data:
Parameter Method A (µg/mL) Method B (µg/mL) Acceptance Criteria
LOD 0.50.1Determined and suitable for the intended purpose
LOQ 1.50.3Determined and suitable for the intended purpose

Analysis: The lower LOD and LOQ of Method B indicate superior sensitivity, making it the preferred choice for trace analysis, such as the quantification of low-level impurities.

Robustness: Resilience to Change

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23][24][25]

Experimental Protocol:
  • Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Introduce small, deliberate variations to these parameters.

  • Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results.

Comparative Data:
Parameter Variation Method A (Impact on Results) Method B (Impact on Results) Acceptance Criteria
Flow Rate (± 0.1 mL/min) Minor shift in retention timeMinimal impactSystem suitability parameters met
Mobile Phase Composition (± 2%) Significant shift in retention time, potential peak co-elutionMinor shift in retention timeAssay results within ± 2% of initial
Column Temperature (± 2 °C) Minor shift in retention timeMinimal impact

Analysis: Method B demonstrates greater robustness, showing less susceptibility to minor variations in analytical conditions. This is a crucial attribute for methods that will be transferred between laboratories or used over an extended period.[23][24]

Conclusion and Recommendations

The validation data presented provides a clear, objective comparison of the two hypothetical HPLC methods for the analysis of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Method A (Isocratic) is a rapid method that meets the minimum acceptance criteria for a quantitative assay. Its primary advantage is speed, making it potentially suitable for in-process controls or high-throughput screening where a high degree of precision and sensitivity is not the primary requirement.

  • Method B (Gradient) consistently demonstrates superior performance across all validation parameters. Its high specificity, wider linear range, excellent accuracy and precision, lower detection and quantitation limits, and greater robustness make it the unequivocally better choice for the release testing of the final drug product, stability studies, and impurity profiling.

This guide underscores the principle that method validation is not a mere box-ticking exercise but a scientific investigation into the capabilities and limitations of an analytical method.[12] By systematically evaluating each performance characteristic, we can ensure the generation of reliable and defensible analytical data, a cornerstone of pharmaceutical quality.

Visualization of Validation Parameter Interdependencies

The following diagram illustrates the interconnected nature of the key validation parameters.

Validation Parameter Interdependencies Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision Precision->Accuracy LOQ LOQ Precision->LOQ LOD LOD LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of key HPLC method validation parameters.

References

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Retrieved from [Link]

  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]

  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance? Retrieved from [Link]

  • Waters Corporation. (2006). A Guide to Analytical Method Validation. Retrieved from [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]

  • LCGC International. (2026, March 27). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Borbely, E., et al. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • CPL. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023, September 20). A Comprehensive Guide for Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)? Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026, March 27). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Retrieved from [Link]

  • IVT Network. (2025, November 26). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]

  • Government of Canada. (n.d.). Adoption of ICH Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine. (2014, November 1). Limit of detection, limit of quantification and limit of blank. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate. PubChem. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022, July 15). rp-hplc analytical method development and validation for newly synthesized n-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4h-1,2,4-triazol-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. Retrieved from [Link]

  • MDPI. (2023, February 27). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Quinoline-3-Carboxylates

For researchers, scientists, and professionals in drug development, understanding the structural nuances of quinoline derivatives is paramount. The quinoline scaffold is a privileged structure in medicinal chemistry, app...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of quinoline derivatives is paramount. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation and quantification of these molecules. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of quinoline-3-carboxylates, offering insights into how substituent positioning influences ion behavior in the gas phase.

The Critical Role of Mass Spectrometry in Quinoline Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides exceptional sensitivity and specificity for the analysis of quinoline derivatives in complex matrices.[2] The fragmentation patterns generated through techniques like Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) are essentially molecular fingerprints, allowing for confident identification and differentiation of isomers. Understanding these fragmentation pathways is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies.

The position of the carboxylate group on the quinoline ring system significantly directs the fragmentation cascade. This guide will focus on the distinguishing features of quinoline-3-carboxylates by comparing their fragmentation behavior with that of their 2- and 4-isomers.

Experimental Approach: A Self-Validating System

To ensure the reliability and reproducibility of the data presented, a standardized experimental protocol is essential. The following section outlines a robust LC-MS/MS methodology for the analysis of quinoline carboxylates.

Sample Preparation and Liquid Chromatography

For robust analysis, especially in biological matrices, appropriate sample preparation is key to remove interferences. Techniques can range from simple protein precipitation to more rigorous solid-phase extraction, depending on the sample complexity.[2]

A typical LC-MS/MS workflow is depicted below:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Matrix Biological Matrix (e.g., Plasma, Urine) Extraction Extraction/ Cleanup Matrix->Extraction LC_Column Reversed-Phase C18 Column Extraction->LC_Column Injection ESI_Source Electrospray Ionization (ESI) LC_Column->ESI_Source Mobile_Phase Gradient Elution (Water/Acetonitrile with Formic Acid) Mobile_Phase->LC_Column MS1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Analysis) CID->MS2 Data_System Data Acquisition & Processing MS2->Data_System

Figure 1: A generalized workflow for the LC-MS/MS analysis of quinoline carboxylates.

Mass Spectrometry Parameters

The choice of ionization technique is critical. Electrospray ionization (ESI) is commonly employed for its ability to gently transfer pre-existing ions from solution into the gas phase with minimal fragmentation, making it ideal for studying the intact molecule and its subsequent fragmentation.[3]

ParameterRecommended ConditionRationale
Ionization ModePositive Electrospray Ionization (ESI+)The basic nitrogen atom on the quinoline ring is readily protonated.
Precursor Ion[M+H]+The protonated molecular ion is selected for fragmentation.
Collision GasArgonAn inert gas used to induce fragmentation through collisions.
Collision EnergyRamped (e.g., 10-40 eV)Varying the collision energy allows for the observation of both primary and higher-order fragment ions.

Table 1: Recommended Mass Spectrometry Parameters.

Comparative Fragmentation Analysis

The fragmentation of the quinoline ring itself often involves the characteristic loss of hydrogen cyanide (HCN), a stable neutral molecule.[2][4] However, the presence and position of the carboxyl group introduce distinct and diagnostic fragmentation pathways.

Fragmentation of the Quinoline Core

The foundational fragmentation of the protonated quinoline backbone sets the stage for more complex patterns observed in its derivatives.

quinoline_fragmentation M Quinoline [M+H]+ M_HCN [M+H - HCN]+ M->M_HCN - HCN

Figure 2: Core fragmentation of the protonated quinoline ring.

Quinoline-3-Carboxylate: A Unique Fragmentation Cascade

In positive ion ESI-MS/MS, quinoline-3-carboxylic acid will readily protonate to form the [M+H]+ ion. The fragmentation of this precursor ion is characterized by several key neutral losses.

A primary and highly characteristic fragmentation pathway for quinoline-3-carboxylates, much like other quinoline carboxylic acids, involves the loss of water ([M+H - H₂O]⁺) and carbon monoxide ([M+H - CO]⁺).[5] The combination of these losses ([M+H - H₂O - CO]⁺) is also frequently observed.[5]

Furthermore, the loss of the entire carboxyl group as a radical (•COOH) or as carbon dioxide (CO₂) can occur, particularly under higher energy conditions.[2]

A Comparative Look: Isomeric Influences on Fragmentation

The position of the carboxyl group significantly influences the relative abundance and types of fragment ions observed.

Precursor IonKey Fragment IonsFragmentation Pathway
Quinoline-2-Carboxylic Acid [M+H - H₂O]⁺, [M+H - CO]⁺, [M - COOH]⁺The proximity of the carboxyl group to the ring nitrogen can facilitate specific rearrangements and losses. The loss of water and carbon monoxide is a primary pathway.[2]
Quinoline-3-Carboxylate [M+H - H₂O]⁺, [M+H - CO]⁺, [M+H - H₂O - CO]⁺Similar to the 2-isomer, it exhibits losses of water and carbon monoxide. The relative intensities of these fragments compared to the 4-isomer can be diagnostic.
Quinoline-4-Carboxylic Acid [M - COOH]⁺, [M - CO₂]⁺•The 4-position often leads to a more prominent loss of the entire carboxylic acid group (45 Da) or carbon dioxide (44 Da).[4]

Table 2: Comparative Fragmentation of Quinoline Carboxylate Isomers.

The fragmentation pathways for a generic quinoline carboxylate are visualized below:

quinoline_carboxylate_fragmentation MH Quinoline Carboxylate [M+H]+ MH_H2O [M+H - H₂O]+ MH->MH_H2O - H₂O MH_CO [M+H - CO]+ MH->MH_CO - CO M_COOH [M - COOH]+ MH->M_COOH - •COOH M_CO2 [M - CO₂]+• MH->M_CO2 - CO₂ MH_H2O_CO [M+H - H₂O - CO]+ MH_H2O->MH_H2O_CO - CO

Figure 3: General fragmentation pathways for protonated quinoline carboxylic acids.

Conclusion: Leveraging Fragmentation Patterns for Confident Identification

The mass spectrometric fragmentation of quinoline-3-carboxylates, while sharing some common pathways with its 2- and 4-isomers, presents a unique fingerprint that can be exploited for unambiguous identification. The characteristic losses of water and carbon monoxide are prominent features. By carefully analyzing the relative abundances of these and other fragment ions, and comparing them to authentic standards when available, researchers can confidently distinguish between these closely related isomers. This level of structural detail is indispensable for advancing drug discovery and development programs involving the versatile quinoline scaffold.

References

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. Available from: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available from: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available from: [Link]

  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. PubMed. Available from: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available from: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available from: [Link]

  • Electrospray Ionization Mass Spectrometry of Palladium(II) Quinolinylaminophosphonate Complexes. ACS Publications. Available from: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available from: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available from: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available from: [Link]

Sources

Comparative

Comprehensive Quality and Purity Comparison Guide for CAS 75001-54-6

Introduction: The Mechanistic Role of CAS 75001-54-6 As a Senior Application Scientist in pharmaceutical development, I frequently evaluate the chemical integrity of core building blocks. CAS 75001-54-6 , chemically iden...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Role of CAS 75001-54-6

As a Senior Application Scientist in pharmaceutical development, I frequently evaluate the chemical integrity of core building blocks. CAS 75001-54-6 , chemically identified as ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, is a highly specialized quinoline intermediate[1]. With a molecular weight of 269.65 g/mol and a molecular formula of C12H9ClFNO3, this compound serves as the foundational scaffold for numerous 8-fluoroquinolone antibiotics and novel kinase inhibitors[1].

The structural brilliance of this molecule lies in its functional group orthogonality. The 4-hydroxy group exists in tautomeric equilibrium with its 4-oxo (quinolone) form, allowing for regioselective N1-alkylation. Subsequently, the 7-chloro position—highly activated by the adjacent 8-fluoro and the para-carbonyl group—acts as the primary site for nucleophilic aromatic substitution (SNAr)[1]. However, the success of these downstream transformations is exquisitely sensitive to the purity profile of the starting material.

Supplier Landscape and Alternative Grades

To objectively evaluate how raw material quality impacts downstream synthesis, we conducted a comparative analysis of CAS 75001-54-6 sourced from three distinct commercial tiers. While the compound is widely indexed in global chemical databases for regulatory compliance[2], the actual benchtop performance varies significantly based on the manufacturer's purification protocols.

  • Supplier A (Premium Grade): Targeted for late-stage R&D and GMP scale-up.

  • Supplier B (Standard Grade): Targeted for early discovery and library synthesis.

  • Supplier C (Bulk Grade): Targeted for raw industrial applications requiring in-house recrystallization.

Analytical Quality Assessment: Experimental Data

Before initiating any synthetic workflow, a rigorous analytical assessment is mandatory. We evaluated the three batches using HPLC-UV/MS, Karl Fischer (KF) titration, and ICP-MS.

Table 1: Quantitative Purity and Impurity Profiling of CAS 75001-54-6

Analytical ParameterSupplier A (Premium)Supplier B (Standard)Supplier C (Bulk)
HPLC Purity (a/a %) > 99.5%98.2%95.5%
Des-chloro Impurity (%) < 0.1%0.8%2.5%
Moisture Content (KF, %) 0.15%0.45%1.20%
Trace Metals (Fe/Cu, ppm) < 10 ppm< 50 ppm> 200 ppm
Yield: Step 1 (N-Alkylation) 96%89%74%
Yield: Step 2 (SNAr) 92%81%62%

Functional Performance: The Self-Validating Workflow

To demonstrate the causality between impurity profiles and reaction outcomes, we utilized a standardized two-step workflow: N-alkylation followed by an SNAr reaction with piperazine.

Step-by-Step Methodology

Step 1: Regioselective N1-Alkylation

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with CAS 75001-54-6 (10.0 mmol), anhydrous K₂CO₃ (25.0 mmol), and anhydrous DMF (30 mL).

  • Addition: Add cyclopropyl bromide (15.0 mmol) dropwise at 25°C under an argon atmosphere.

  • Reaction: Heat the suspension to 90°C for 6 hours.

  • Self-Validation & Monitoring: Monitor the reaction via HPLC-UV (254 nm) using biphenyl as an internal standard. The complete disappearance of the starting material peak confirms successful N1-alkylation.

  • Workup: Quench with ice water (100 mL), filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Expertise & Causality Note: The choice of K₂CO₃ provides sufficient basicity to deprotonate the N1 position (pKa ~6.5) without hydrolyzing the C3-ethyl ester. Furthermore, moisture content is a critical failure point. In Supplier C's batch (1.20% moisture), the excess water hydrolyzed the cyclopropyl bromide into cyclopropanol, stalling the reaction at 74% yield.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: Suspend the purified N-alkyl intermediate (5.0 mmol) in anhydrous acetonitrile (20 mL).

  • Addition: Add piperazine (15.0 mmol) in a single portion.

  • Reaction: Reflux the mixture at 80°C for 12 hours.

  • Workup: Concentrate the solvent in vacuo and purify the crude product via recrystallization (EtOH/H₂O) to yield the final fluoroquinolone scaffold.

Expertise & Causality Note: The 7-chloro position is highly activated for SNAr. However, the des-chloro impurity (ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate) found in Supplier B and C batches is a catastrophic dead-end. Because it lacks the C7 leaving group, it cleanly undergoes N-alkylation in Step 1 but completely fails to react in Step 2. This creates a structurally similar byproduct that co-crystallizes with the final API, destroying the overall yield and purity.

Visualizing the Synthesis and Impurity Logic

To further elucidate the experimental design, the following diagrams map the synthetic workflow and the mechanistic impact of specific impurities.

Workflow A CAS 75001-54-6 (Starting Material) B Step 1: N-Alkylation (Cyclopropyl Bromide, K2CO3, DMF) A->B C N-Alkyl Intermediate (Self-Validated via HPLC) B->C D Step 2: SNAr Reaction (Piperazine, MeCN, 80°C) C->D E Fluoroquinolone Scaffold (Final API Core) D->E

Caption: Step-by-step synthetic workflow converting CAS 75001-54-6 into a fluoroquinolone scaffold.

ImpurityLogic Root Impurity Profiling CAS 75001-54-6 Imp1 Des-chloro Impurity (Lacks C7-Cl leaving group) Root->Imp1 Imp2 Trace Heavy Metals (Fe, Cu > 50 ppm) Root->Imp2 Imp3 High Moisture Content (KF > 0.5%) Root->Imp3 Mech1 Fails SNAr Step (Creates dead-end by-product) Imp1->Mech1 Mech2 Promotes Oxidative Degradation at 90°C Imp2->Mech2 Mech3 Hydrolysis of Alkylating Agents Imp3->Mech3

Caption: Logical relationship between specific raw material impurities and downstream reaction failures.

Conclusion and Strategic Recommendations

The experimental data unequivocally demonstrates that the initial purity of CAS 75001-54-6 dictates the success of the entire synthetic cascade. While Bulk Grade (Supplier C) may appear cost-effective, the high moisture content and elevated des-chloro impurity levels lead to a 30% drop in overall yield and require expensive, time-consuming chromatographic purifications.

For reliable, self-validating workflows in drug development, Premium Grade (Supplier A) is highly recommended. The strict control over the des-chloro impurity (<0.1%) ensures that the SNAr step proceeds with high chemoselectivity, allowing for straightforward isolation of the final API via simple recrystallization.

References

  • Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | C12H9ClFNO3 - PubChem. Source: nih.gov. URL: [Link]

  • Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate CAS#75001-54-6 | CAS Substance Database. Source: chemradar.com. URL: [Link]

Sources

Validation

benchmarking reactivity of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate in cross-coupling

Benchmarking Reactivity of Ethyl 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate in Palladium-Catalyzed Cross-Coupling Executive Summary Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75001-54-6) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Reactivity of Ethyl 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate in Palladium-Catalyzed Cross-Coupling

Executive Summary

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75001-54-6) is a foundational building block in the synthesis of fluoroquinolone antibiotics and advanced kinase inhibitors. Traditionally, derivatization at the C7 position relies on Nucleophilic Aromatic Substitution (SNAr) using highly nucleophilic secondary amines (e.g., piperazine). However, as drug discovery pipelines demand greater structural diversity—such as C7-aryl, C7-alkenyl, or non-nucleophilic amine substitutions—researchers must pivot to Palladium-catalyzed cross-coupling methodologies [1].

This guide provides an objective, data-driven benchmark of this compound's reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings, comparing it against structurally optimized alternatives to highlight the mechanistic bottlenecks of the unprotected 4-hydroxyquinoline core.

Mechanistic Causality: The C7-Cl Activation Bottleneck

As a Senior Application Scientist, I frequently observe that directly subjecting ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate to standard cross-coupling conditions yields frustratingly low conversions. This is driven by two distinct chemical phenomena:

  • High Activation Energy for Oxidative Addition: The C7-Cl bond is inherently resistant to oxidative addition by Pd(0) compared to C-Br or C-I bonds. While the adjacent highly electronegative 8-fluoro group withdraws electron density and slightly activates the C7-Cl bond toward insertion, it is often insufficient to overcome the activation barrier without highly specialized, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) [2].

  • Catalyst Poisoning via Tautomerism (The Critical Flaw): The 4-hydroxyquinoline core exists in a tautomeric equilibrium with its 4-oxo-1,4-dihydroquinoline form. The unprotected N1-H and the C4-OH/oxo moieties act as potent bidentate ligands. They readily coordinate with the active Pd catalyst, forming insoluble, catalytically dead Pd(II) complexes. This off-target chelation rapidly depletes the active catalyst pool, stalling the reaction regardless of the ligand used [3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting for C7-Cl) Pd0->OxAdd Poison Catalyst Poisoning (N-H / O-H Coordination) Pd0->Poison Complex Pd(II) Intermediate (C7-Pd-Cl) OxAdd->Complex TransMet Transmetalation / Amination Complex->TransMet Complex->Poison RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product C7-Substituted Quinolone RedElim->Product

Catalytic cycle highlighting the competitive catalyst poisoning pathway by the unprotected quinolone core.

Benchmarking the Alternatives

To objectively evaluate performance, we benchmarked the target compound against two rational alternatives designed to bypass the aforementioned bottlenecks:

  • The Target: Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (Unprotected, C7-Cl).

  • Alternative A (Halogen Swap): Ethyl 7-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate. Rationale: The weaker C-Br bond lowers the barrier for oxidative addition.

  • Alternative B (N-Alkylation): Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Rationale: Alkylating the N1 position locks the tautomeric state and eliminates the acidic N-H proton, preventing catalyst poisoning and drastically improving organic solubility.

Table 1: Suzuki-Miyaura Cross-Coupling Performance

Conditions: 1.0 eq Substrate, 1.5 eq Phenylboronic acid, 5 mol% Pd₂(dba)₃, 10 mol% XPhos, 2.0 eq K₃PO₄, 1,4-Dioxane/H₂O (10:1), 90°C, 12h.

SubstrateModification StrategyConversion (UPLC)Isolated YieldPrimary Failure Mode
Target None (C7-Cl, N-H)18%12%Catalyst precipitation (Pd black formation within 30 mins).
Alt A Halogen Swap (C7-Br)55%48%Partial catalyst poisoning; competing hydrodehalogenation.
Alt B N-Alkylation (N-cPr)>99%91% None. Clean conversion due to protected N1 position.
Table 2: Buchwald-Hartwig Amination Performance

Conditions: 1.0 eq Substrate, 1.2 eq Morpholine, 5 mol% Pd(OAc)₂, 10 mol% RuPhos, 2.0 eq Cs₂CO₃, Toluene, 100°C, 16h.

SubstrateModification StrategyConversion (UPLC)Isolated YieldPrimary Failure Mode
Target None (C7-Cl, N-H)12%8%Catalyst death; unreacted starting material recovered.
Alt A Halogen Swap (C7-Br)41%35%Sluggish transmetalation due to poor substrate solubility.
Alt B N-Alkylation (N-cPr)>99%88% None. Rapid C-N bond formation.

Data Synthesis: The data conclusively proves that catalyst poisoning via the unprotected N-H/O-H axis is a more significant barrier than the C7-Cl bond strength . While swapping to a bromide (Alt A) marginally improves yields, N-alkylation (Alt B) is the definitive solution, allowing even the recalcitrant C7-Cl bond to be coupled with >85% efficiency.

Self-Validating Experimental Protocol

For researchers requiring C7-derivatization, the optimal workflow dictates N-alkylation prior to cross-coupling. Below is the self-validating protocol for the Buchwald-Hartwig amination of Alternative B (Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate).

Workflow Substrate Substrate Selection (Target vs. Bromo vs. N-Alkyl) CatScreen Catalyst/Ligand Screening (Pd(OAc)2, RuPhos) Substrate->CatScreen Reaction Cross-Coupling Reaction (100°C, Toluene, 16h) CatScreen->Reaction Analysis In-Process Control (IPC) UPLC-MS (<2% SM remaining) Reaction->Analysis Purification Isolation & Purification (Flash Chromatography) Analysis->Purification

Standardized workflow for the optimized cross-coupling of N-alkylated quinolone intermediates.

Step-by-Step Methodology:
  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (11.2 mg, 0.05 mmol) and RuPhos (46.6 mg, 0.10 mmol). Add anhydrous Toluene (5.0 mL).

    • Causality Check: RuPhos is specifically chosen because its bulky, electron-rich dicyclohexylphosphine moiety facilitates the oxidative addition of the C-Cl bond, while its biaryl structure prevents the formation of inactive bis-ligated Pd species [1].

    • Self-Validation: Stir at room temperature for 15 minutes. The solution must transition from a reddish-brown suspension to a clear, deep red solution, confirming the formation of the active Pd(0)-RuPhos complex.

  • Substrate & Reagent Addition: To the active catalyst solution, add Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (309 mg, 1.0 mmol), morpholine (104 µL, 1.2 mmol), and finely milled anhydrous Cs₂CO₃ (651 mg, 2.0 mmol).

    • Causality Check: Cs₂CO₃ is utilized because its high solubility in toluene promotes efficient transmetalation without hydrolyzing the C3-ethyl ester (which occurs with stronger bases like NaOtBu).

  • Reaction Execution: Seal the flask and heat to 100°C in a pre-heated oil bath with vigorous stirring (800 rpm) for 16 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via UPLC-MS.

    • Self-Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <2% of the starting material (m/z [M+H]⁺ = 310.0) and a dominant product peak (m/z [M+H]⁺ = 361.1). If SM >2%, spike with an additional 2 mol% catalyst and stir for 4 more hours.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM) to afford the pure product.

Conclusion

While ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a vital raw material, its direct use in palladium-catalyzed cross-coupling is fundamentally flawed due to severe catalyst poisoning induced by its tautomeric N-H/O-H axis. Benchmarking data explicitly proves that performing an N-alkylation step prior to cross-coupling transforms this recalcitrant substrate into a highly reactive coupling partner, unlocking access to diverse, late-stage functionalized fluoroquinolone architectures.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Center for Biotechnology Information (PMC).
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. National Center for Biotechnology Information (PMC).
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. American Chemical Society (ACS).
Comparative

cross-validating NMR and IR spectra for ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

An in-depth technical guide for cross-validating the spectral identity of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate against its primary regioisomeric alternative. Introduction: The Analytical Challenge in...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for cross-validating the spectral identity of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate against its primary regioisomeric alternative.

Introduction: The Analytical Challenge in Fluoroquinolone Synthesis

In the development of advanced 8-fluoroquinolone antibiotics (e.g., sparfloxacin, lomefloxacin), the structural integrity of the core intermediate—Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate [1]—is paramount. A persistent challenge in quinolone manufacturing via the classic Gould-Jacobs cyclization is the potential for regioisomerism.

While the cyclization of 2-fluoro-3-chloroaniline selectively yields the 8-fluoro target, cross-contamination or starting material impurities often introduce the 6-fluoro alternative: Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate [2] (the classic ciprofloxacin precursor). Because these isomers share identical molecular weights and similar physical properties, rigorous cross-validation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy is a mandatory quality control hurdle.

This guide objectively compares the spectral performance of the 8-fluoro target against the 6-fluoro alternative, providing the mechanistic causality and self-validating protocols necessary for definitive structural assignment.

Section 1: Mechanistic Causality in Spectral Differentiation

The Ortho vs. Para NMR Paradigm

The position of the fluorine atom on the quinoline core dictates a strict, predictable alteration of the aromatic spin system:

  • 8-Fluoro Target: The fluorine occupies C8, leaving protons at C5 and C6. These protons are adjacent, resulting in a strong ortho homonuclear coupling (³J ≈ 8.5–9.0 Hz).

  • 6-Fluoro Alternative: The fluorine occupies C6, leaving protons at C5 and C8. These protons are para to each other, resulting in negligible homonuclear coupling (⁵J < 1.0 Hz).

Tautomeric State in Solid-State IR

Though named as a "4-hydroxyquinoline," solid-state and highly concentrated solution environments drive the molecule almost entirely into the 4-oxo-1,4-dihydroquinoline tautomer. This is caused by the thermodynamic stabilization of the highly polarized vinylogous amide system and strong intermolecular hydrogen bonding. Consequently, FT-IR analysis must be calibrated to detect N-H and dual C=O stretches rather than a free O-H stretch.

Section 2: Standardized Experimental Protocols

To ensure a self-validating system, the following methodologies must be strictly adhered to.

Protocol A: 1H and 19F NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the synthesized intermediate.

  • Solvent Selection: Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: Quinolone intermediates form robust hydrogen-bonded networks, rendering them poorly soluble in CDCl₃. DMSO-d6 disrupts these networks, ensuring a sharp, well-resolved spectrum while locking the molecule in the 4-oxo tautomeric state.

  • Instrument Calibration: Tune and match the NMR probe for ¹H (400/600 MHz) and ¹⁹F (376/564 MHz) nuclei. Lock onto the DMSO deuterium signal.

  • Acquisition (¹H): Set a spectral width of 15 ppm, 64k data points, and a relaxation delay (D1) of 2.0 seconds.

    • Self-Validation: Verify the residual DMSO peak at 2.50 ppm and water at ~3.33 ppm. Ensure the integral of the ethyl ester CH₃ triplet (~1.3 ppm) exactly matches 3.0 relative to the single aromatic protons.

  • Acquisition (¹⁹F): Acquire a proton-decoupled (¹⁹F{¹H}) spectrum to confirm a single fluorine environment, followed by a coupled spectrum to extract JHF values.

Protocol B: Solid-State ATR-FTIR Spectroscopy
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place 2-3 mg of the dry, powdered solid directly onto the crystal. Apply uniform pressure using the anvil.

    • Causality: Solid-state ATR avoids solvent interference and preserves the native crystalline tautomeric state (4-oxo form).

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation: Check the baseline. A sloping baseline indicates poor crystal contact. Ensure the strongest peak (typically the ester C=O) does not exceed 1.0 absorbance units to prevent detector saturation.

Section 3: Comparative Data Tables

Summarized below is the quantitative spectral data used to objectively differentiate the two regioisomers.

Table 1: Comparative NMR Data (DMSO-d6, 400 MHz)
Nucleus / Position8-Fluoro Target (CAS 75001-54-6)6-Fluoro Alternative (CAS 70458-93-4)Diagnostic Value
¹H: H5 Proton δ ~8.20 (dd, J = 8.9, 1.5 Hz)δ ~8.05 (d, J = 9.2 Hz)Differentiates ortho vs para coupling.
¹H: H6 / H8 Proton δ ~7.50 (dd, J = 8.9, 5.5 Hz)δ ~7.80 (d, J = 6.0 Hz)Confirms adjacent proton vs isolated proton.
¹H: N-H / OH δ ~12.5 (br s)δ ~12.4 (br s)Indicates 4-oxo tautomer dominance.
¹⁹F: C-F δ ~ -132.5 (m)δ ~ -116.8 (m)Distinct chemical environments (adjacent to N vs isolated).
Table 2: Comparative FT-IR Data (Solid-State ATR)
Functional Group8-Fluoro Target (cm⁻¹)6-Fluoro Alternative (cm⁻¹)Mechanistic Implication
N-H Stretch ~3150 (broad)~3160 (broad)Confirms 4-oxo-1H-quinoline tautomer.
Ester C=O 16951702Conjugated ester, shifted by F-position induction.
Quinolone C=O 16251630Highly polarized vinylogous amide system.
C-F Stretch 11101245C8-F vs C6-F bond strength and coupling.
C-Cl Stretch 810825Aromatic C-Cl vibration.

Section 4: Analytical Workflows & Logic Visualizations

AnalyticalWorkflow cluster_NMR Primary Differentiation (NMR) Sample Synthesized Intermediate (Unknown Regioisomer) H_NMR 1H NMR Analysis (Aromatic Spin System) Sample->H_NMR F_NMR 19F NMR Analysis (Chemical Shift) Sample->F_NMR IR_Spec FT-IR Spectroscopy (Tautomeric Validation) Sample->IR_Spec Iso_8F Target: 8-Fluoro Isomer (CAS 75001-54-6) H_NMR->Iso_8F Ortho H5-H6 Coupling (³J ≈ 8.9 Hz) Iso_6F Alternative: 6-Fluoro Isomer (CAS 70458-93-4) H_NMR->Iso_6F Para H5-H8 Relationship (⁵J < 1.0 Hz) F_NMR->Iso_8F Distinct δ (C8-F) F_NMR->Iso_6F Distinct δ (C6-F) IR_Spec->Iso_8F Validates Core IR_Spec->Iso_6F Validates Core

Analytical workflow for differentiating 8-fluoro and 6-fluoro quinoline regioisomers.

SpinSystem Target 8-Fluoro Isomer (Target) H5 Proton H6 Proton J_8F Coupling Constants ³J(H5,H6) ≈ 8.9 Hz ⁴J(H6,F) ≈ 5.5 Hz ⁵J(H5,F) ≈ 1.5 Hz Target->J_8F Extracts to Alt 6-Fluoro Isomer (Alt) H5 Proton H8 Proton J_6F Coupling Constants ⁵J(H5,H8) ≈ 0 Hz ³J(H5,F) ≈ 9.2 Hz ⁴J(H8,F) ≈ 6.0 Hz Alt->J_6F Extracts to Confirm_8F Definitive 8-F Assignment J_8F->Confirm_8F Confirm_6F Definitive 6-F Assignment J_6F->Confirm_6F

Logic tree for 1H-19F spin system extraction and regioisomer assignment.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12733853, Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate" PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3018009, 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester" PubChem,[Link]

Validation

comparative efficacy of catalysts in ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate reactions

As a Senior Application Scientist, selecting the optimal catalytic system for synthesizing complex heterocyclic intermediates is not merely a matter of yield—it is an exercise in balancing thermodynamic driving forces, p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal catalytic system for synthesizing complex heterocyclic intermediates is not merely a matter of yield—it is an exercise in balancing thermodynamic driving forces, process safety, and scalability.

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 75001-54-6) is a pivotal building block in the development of third- and fourth-generation fluoroquinolone antibiotics[1]. The adjacent 7-chloro and 8-fluoro substituents present unique electronic and steric challenges during its synthesis. The standard route to this core relies on the Gould-Jacobs reaction [2].

This guide provides an objective, data-driven comparison of the catalytic systems used in the critical cyclization step of this reaction, offering mechanistic insights and self-validating protocols for process chemists and drug development professionals.

Mechanistic Overview of the Gould-Jacobs Pathway

The synthesis proceeds via a two-stage sequence. First, 3-chloro-2-fluoroaniline is condensed with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylene malonate intermediate. The subsequent step—an intramolecular electrophilic aromatic substitution—forms the quinoline core[2].

Because the 7-chloro and 8-fluoro groups heavily withdraw electron density from the aromatic ring, the activation energy required for this cyclization is exceptionally high. The choice of catalyst directly dictates whether the reaction yields the highly pure target ester or degrades into intractable polymeric tars[3].

Pathway A 3-chloro-2-fluoroaniline + EMME B Diethyl 2-(((3-chloro-2-fluorophenyl) amino)methylene)malonate A->B Condensation (EtOH, Reflux) C Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline -3-carboxylate B->C Cyclization (Catalyst / Heat)

Figure 1: Two-step Gould-Jacobs synthetic pathway for the target quinoline core.

Comparative Analysis of Catalytic Systems

To overcome the activation barrier of the electron-deficient aromatic ring, three primary strategies have historically been employed.

System A: Thermal Cyclization (Catalyst-Free / Dowtherm A)

Historically, cyclization was forced by refluxing the intermediate in high-boiling solvents (e.g., Dowtherm A or diphenyl ether) at temperatures exceeding 250 °C[4].

  • Causality: The extreme thermal energy drives the formation of a highly reactive ketene intermediate. However, prolonged exposure to 250 °C causes significant ester hydrolysis, decarboxylation, and tar formation.

  • Verdict: Obsolete for modern synthesis due to poor scalability and low yields (~45%).

System B: Polyphosphoric Acid (PPA) / POCl₃

To lower the required temperature, strong Brønsted/Lewis acid mixtures like PPA are utilized at 120–150 °C[4].

  • Causality: PPA acts as both a solvent and a dehydrating agent, protonating the carbonyl oxygen to enhance its electrophilicity.

  • Verdict: While yields improve (~65%), PPA is notoriously viscous. At scale, this poor mass transfer leads to localized hot spots and a highly exothermic, hazardous aqueous quench.

System C: Eaton's Reagent (Methanesulfonic Acid / P₂O₅)

Eaton's reagent (1:10 w/w phosphorus pentoxide in methanesulfonic acid) has emerged as the superior catalytic system for synthesizing halogenated quinolin-4-ones[4].

  • Causality: Methanesulfonic acid is a strong organic acid that provides the necessary protonation to drive cyclization but maintains a remarkably low viscosity. The dissolved P₂O₅ acts as an aggressive water scavenger, shifting the dehydration equilibrium forward. This synergistic effect allows the cyclization to proceed rapidly at mild temperatures (80–100 °C), protecting the sensitive ethyl ester moiety from cleavage.

  • Verdict: The modern gold standard. Offers excellent yields (>85%), clean impurity profiles, and highly scalable workup conditions.

CatalystLogic Start Select Cyclization Catalyst Thermal Dowtherm A (250°C) Catalyst-Free Start->Thermal Legacy Route PPA PPA / POCl3 (150°C) Strong Acid Start->PPA Dehydrating Acid Eaton Eaton's Reagent (90°C) MeSO3H / P2O5 Start->Eaton Modern Standard Out1 Low Yield (~45%) Not Scalable Thermal->Out1 Tar formation Out2 Moderate Yield (~65%) Difficult Workup PPA->Out2 High Viscosity Out3 High Yield (>85%) Optimal for Scale-up Eaton->Out3 Clean Profile

Figure 2: Comparative logic tree for catalyst selection in the cyclization step.

Quantitative Performance Data

The following table summarizes the experimental performance metrics of the three cyclization strategies when applied specifically to the 7-chloro-8-fluoro intermediate.

ParameterThermal (Dowtherm A)PPA / POCl₃Eaton's Reagent
Catalyst Type None (Thermal activation)Brønsted/Lewis AcidOrganic Acid / Dehydrator
Operating Temp. 250 °C120–150 °C80–100 °C
Reaction Time 4–6 hours12 hours2 hours
Typical Yield 40–50%60–70%85–95%
Workup Difficulty High (Requires solvent distillation)High (Viscous, exothermic quench)Low (Simple ice-water quench)
Scalability PoorModerateExcellent

Self-Validating Experimental Protocol: Eaton's Reagent Method

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating feedback loop. Do not proceed to subsequent steps without confirming the validation criteria.

Step 1: Condensation

  • Combine equimolar amounts of 3-chloro-2-fluoroaniline and EMME in absolute ethanol (5 volumes).

  • Reflux the mixture for 2–4 hours.

    • Causality: Ethanol serves as a polar protic solvent that stabilizes the transition state. Operating at reflux continuously drives off the ethanol byproduct, shifting the equilibrium toward the intermediate.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the primary amine spot completely disappears. Concentrate in vacuo to yield the crude intermediate.

Step 2: Catalytic Cyclization

  • Dissolve the crude intermediate in Eaton's Reagent (approx. 5–10 equivalents relative to starting material).

  • Heat the solution to 90 °C under an inert atmosphere for 2 hours.

    • Causality: 90 °C provides enough kinetic energy to overcome the activation barrier of the electron-deficient ring without triggering the hydrolysis of the ethyl ester group.

  • Validation Check: Perform in-process HPLC monitoring. Quench a 10 µL aliquot in acetonitrile. The step is validated when the intermediate peak (<1% AUC) is entirely replaced by the product peak.

Step 3: Quench and Isolation

  • Cool the reaction mixture to 40 °C, then pour it slowly over vigorously stirred crushed ice.

    • Causality: The ice quench serves a dual purpose. It safely hydrolyzes the methanesulfonic anhydride and P₂O₅ without allowing localized temperature spikes (which would cause ester hydrolysis). Simultaneously, the sudden shift in polarity dramatically decreases the solubility of the target quinoline, driving rapid crystallization.

  • Filter the resulting precipitate, wash extensively with cold deionized water until the filtrate reaches pH ~6, and dry under vacuum at 50 °C.

  • Validation Check: Analyze the final powder via LC-MS. The presence of the dominant [M+H]⁺ ion at m/z 270.1 confirms the structural integrity of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate[1].

Sources

Comparative

Structural Elucidation of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate: A Comparative Guide to X-ray Crystallographic Validation

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of a wide array of therapeutic agents, including...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of a wide array of therapeutic agents, including those with antibacterial, antiviral, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules, unequivocally determined through single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. This guide provides an in-depth technical comparison and a validated protocol for the structural determination of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, a promising but as-yet structurally uncharacterized quinoline derivative.

While a definitive crystal structure for the title compound is not publicly available, this guide will leverage crystallographic data from closely related analogs to provide a robust framework for its structural analysis. By comparing the known structure of ethyl 2,4-dichloroquinoline-3-carboxylate and considering the electronic and steric influences of the 7-chloro and 8-fluoro substituents, we can anticipate the key structural features and intermolecular interactions that will define the crystal lattice of our target molecule.

The Imperative of Structural Validation in Quinolone Drug Development

The biological activity of quinolone derivatives is intrinsically linked to their shape and electronic properties.[1] Substituents on the quinoline core can profoundly influence a molecule's ability to interact with its biological target, such as DNA gyrase in bacteria.[2] Therefore, unambiguous confirmation of the molecular structure through X-ray crystallography is not merely a confirmatory step but a critical component of the drug design and development process. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for computational modeling and the rational design of next-generation analogs with improved efficacy and safety profiles.

A Validated Workflow for Single-Crystal X-ray Diffraction

The following protocol outlines a comprehensive, self-validating workflow for the structural determination of a small organic molecule like ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.

Experimental Protocol: From Crystal to Structure
  • Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Slow evaporation is a common and effective method for growing crystals of quinoline derivatives.

    • Dissolve the synthesized ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate in a suitable solvent system (e.g., a mixture of a good solvent like DMF or DMSO and a more volatile anti-solvent like ethanol or methanol) to near saturation.

    • Filter the solution to remove any particulate impurities.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed in a vibration-free environment. High-quality, diffraction-sized crystals (ideally 0.1-0.5 mm in all dimensions) should form over a period of several days to weeks.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing and Structure Solution:

    • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

    • The structure is solved using direct methods or Patterson methods, which provide an initial electron density map.

    • An initial molecular model is built into the electron density map.

  • Structure Refinement:

    • The initial model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

    • This iterative process involves adjusting atomic coordinates, and thermal parameters until the R-factor, a measure of the agreement between the model and the data, converges to a minimum value.

    • The final refined structure provides the precise three-dimensional arrangement of the atoms in the crystal.

G cluster_0 Crystal Preparation cluster_1 X-ray Diffraction cluster_2 Structure Determination cluster_3 Final Output synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Fig. 1: Workflow for Single-Crystal X-ray Crystallography.

Comparative Structural Analysis: Insights from Analogs

In the absence of a determined crystal structure for ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, we can draw valuable inferences from the crystallographic data of a related compound, ethyl 2,4-dichloroquinoline-3-carboxylate.[3][4]

Crystallographic ParameterEthyl 2,4-dichloroquinoline-3-carboxylate[3][4]Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (Expected)
Molecular Formula C₁₂H₉Cl₂NO₂C₁₂H₉ClFNO₃
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/nCommon centrosymmetric space groups (e.g., P2₁/c, C2/c, P-1)
Unit Cell Dimensions a = 10.038(2) Å, b = 10.989(2) Å, c = 11.082(2) Å, β = 98.49(3)°To be determined
Key Torsion Angles The carboxylate group is nearly coplanar with the quinoline ring.The ethyl carboxylate group is expected to be similarly oriented.
Intermolecular Interactions Weak C-H···O hydrogen bonds.Stronger O-H···O or O-H···N hydrogen bonds due to the 4-hydroxy group. Potential C-H···F and C-H···Cl interactions.
Expected Structural Features of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
  • Molecular Geometry: The quinoline core is expected to be essentially planar. The ethyl carboxylate group will likely be positioned to minimize steric hindrance, potentially with the carbonyl oxygen participating in intramolecular hydrogen bonding with the 4-hydroxy group.

  • Influence of Substituents:

    • 7-Chloro and 8-Fluoro Groups: These electron-withdrawing groups will influence the electronic distribution within the quinoline ring system. Their presence may also introduce weak C-H···Cl and C-H···F intermolecular interactions, which can play a significant role in the overall crystal packing.

    • 4-Hydroxy Group: The presence of the hydroxyl group introduces a strong hydrogen bond donor, which is expected to dominate the intermolecular interactions. This will likely lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice, a common feature in the crystal structures of hydroxyquinolines.

  • Crystal Packing: The overall crystal packing will be a balance between the space-filling requirements of the molecule and the directional preferences of the intermolecular interactions. The anticipated strong hydrogen bonding from the 4-hydroxy group will be a primary determinant of the packing motif.

Conclusion

The structural validation of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate by single-crystal X-ray crystallography is an essential step in advancing its development as a potential therapeutic agent. While a definitive structure is yet to be determined, a comprehensive understanding of the experimental workflow and a comparative analysis with known analogs provide a strong predictive framework for its key structural features. The insights gained from such an analysis are invaluable for guiding future synthetic efforts and for elucidating the structure-activity relationships that govern the biological function of this promising class of molecules.

References

  • Reyes-Márquez, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o333–o334. Available at: [Link]

  • ResearchGate. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available at: [Link]

  • PubChem. (n.d.). 7-Chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

  • Youssif, B. G., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 12(10), 1738-1750. Available at: [Link]

  • ResearchGate. (n.d.). X-ray single-crystal structure of ethyl... Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray single-crystal structure of ethyl 2-((4-(dichloromethyl)... Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • American Chemical Society. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design. Available at: [Link]

  • J&K Scientific. (2012). 8-Fluoroquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-chloro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate proper disposal procedures

Operational Guide: Proper Disposal and Handling of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75001-54-6) is a highly specialized halogenated i...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 75001-54-6) is a highly specialized halogenated intermediate frequently utilized in the drug development of fluoroquinolone antibiotics. Because its molecular scaffold contains both chlorine and fluorine substituents, its end-of-life management cannot follow standard organic solvent protocols. This guide provides drug development professionals and environmental health and safety (EHS) officers with the self-validating protocols required to safely store, handle, and permanently destroy this compound without generating secondary toxic pollutants.

The Causality of Disposal Constraints: Preventing Dioxin Synthesis

The presence of halogens (Cl and F) on the quinoline ring dictates a strict thermal destruction pathway. When halogenated organic wastes are incinerated at standard temperatures (650°C – 850°C), the thermal breakdown is incomplete. As the flue gas cools, molecular rearrangements catalyze the de novo synthesis of1[1]. These dioxin-like compounds are persistent, bioaccumulative, and highly toxic.

To prevent this dangerous synthesis, the European Industrial Emission Directive (IED) and the U.S. EPA mandate that waste streams containing >1% halogenated substances must be subjected to specialized 2[2]. The process relies on the "3T+E" principle: Temperature, Time, Turbulence, and Excess oxygen[3].

Quantitative Data & Operational Parameters

To ensure safe handling and regulatory compliance, all waste manifests must reflect the physicochemical realities of the compound.

ParameterSpecification
Chemical Name Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
CAS Number 75001-54-6
Molecular Formula C12H9ClFNO3
Molecular Weight 269.66 g/mol
Waste Classification Halogenated Organic Waste
Minimum Incineration Temp > 1100°C (2012°F)
Minimum Residence Time > 2.0 seconds
Chemical Incompatibilities Strong oxidizers, non-halogenated solvents, strong bases

Step-by-Step Methodologies

Every operational protocol below is designed as a self-validating system, ensuring that safety and compliance are verified at each step before proceeding to the next.

Protocol 1: Laboratory-Level Segregation and Storage

Mixing halogenated and non-halogenated waste exponentially increases disposal costs and safety risks, as the entire mixture must then be treated as halogenated waste[4].

  • Container Selection: Select a chemically compatible, high-density polyethylene (HDPE) or glass container.

    • Validation: Inspect the container for structural integrity and ensure no metal components (like aluminum caps) are present, which could corrode from trace HCl or HF generation.

  • Labeling & Segregation: Affix a hazardous waste label explicitly stating "Halogenated Organic Waste" alongside the full chemical name. Strictly separate this container from non-halogenated organic solvents.

    • Validation: Perform a visual audit of the secondary containment tray to ensure no incompatible chemicals (e.g., strong oxidizers) share the same spill zone.

  • Moisture Control: Ensure the waste mixture contains5[5]. High water content degrades the calorific value (BTU) required for efficient incineration.

    • Validation: Use a phase-separation visual check; if a distinct aqueous layer forms, separate it into an aqueous waste stream to maintain the high BTU of the organic phase.

Protocol 2: Facility-Level Thermal Destruction (The 3T+E Principle)

Once transferred to a licensed hazardous waste facility, the compound undergoes specialized destruction to break the carbon-halogen bonds safely[6].

  • Primary Combustion: The blended halogenated waste is injected into a rotary kiln incinerator operating at a minimum of 1100°C (2012°F).

    • Validation: Thermocouple data logging must confirm the core temperature does not drop below 1100°C during the feed cycle[2].

  • Residence Time Enforcement: The volatilized gaseous byproducts are held in a secondary combustion chamber for a minimum of 2.0 seconds in the presence of excess oxygen.

    • Validation: Draft sensors and flow rate calculations must continuously validate the 2-second minimum transit time to guarantee complete oxidation[6].

  • Rapid Quench & Alkaline Scrubbing: The off-gas is rapidly quenched to below 300°C to bypass the temperature window where dioxins form. It is then passed through an alkaline wet scrubber (e.g., NaOH spray) to neutralize the newly formed HCl and HF gases[3].

    • Validation: Continuous Emissions Monitoring Systems (CEMS) must verify that stack emissions contain <10 mg/Nm³ Total Organic Carbon (TOC) and zero detectable dioxins[2].

Protocol 3: Emergency Spill Response
  • Isolate & Evacuate: Immediately evacuate non-essential personnel and increase laboratory ventilation.

  • PPE Donning: Responders must wear nitrile or neoprene gloves, splash goggles, and a chemical-resistant lab coat.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels.

    • Validation: Ensure the absorbent has completely solidified the liquid phase before mechanical removal.

  • Collection: Sweep the absorbed material into a compatible HDPE container, seal it, and label it as "Halogenated Spill Debris."

Visualizing the Destruction Pathway

DioxinPrevention Waste CAS 75001-54-6 (Halogenated Quinoline) Incinerator Rotary Kiln Incinerator (3T+E Principle) Waste->Incinerator Temp Temperature >1100°C Incinerator->Temp Time Residence Time >2.0s Incinerator->Time Turbulence High Turbulence & Excess O2 Incinerator->Turbulence Quench Rapid Gas Quenching (<300°C) Temp->Quench Prevents PCDD/PCDF Time->Quench Turbulence->Quench Scrubber Alkaline Scrubber (NaOH) Quench->Scrubber Removes HCl/HF Safe Safe Emission Scrubber->Safe

Thermal destruction pathway for CAS 75001-54-6 utilizing the 3T+E principle.

References

  • Nipissing University - Hazardous Materials Disposal Guide URL:[Link]

  • UTIA Safety Office - Hazardous Waste Guide URL:[Link]

  • D-NB.info - Destruction of organo-halogenated compounds by DC non-transferred arc plasma URL: [Link]

  • FRTR - Desorption and Incineration Remediation Technologies URL:[Link]

  • Basel Convention - Basic principles of waste incineration URL: [Link]

  • ACS Publications - Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes URL:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 7-Chloro-8-Fluoro-4-Hydroxyquinoline-3-Carboxylate

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, quinoline derivatives are recognized for their broad biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, quinoline derivatives are recognized for their broad biological activities.[1][2] This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) for handling ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, a halogenated quinoline derivative. The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of protocols grounded in established safety standards.

Hazard Assessment and Risk Mitigation

Before handling any chemical, a thorough risk assessment is paramount. Based on data from analogous quinoline compounds, ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate should be presumed to pose the following risks:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[4]

  • Skin and Eye Irritation/Damage: May cause severe skin burns and eye damage.[4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]

  • Aquatic Toxicity: May be harmful to aquatic life.[4]

Given these potential hazards, a multi-layered approach to PPE is required to minimize exposure. This approach is a cornerstone of a robust Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[5][6]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or butyl rubber gloves.Quinolone derivatives and halogenated compounds can be absorbed through the skin. Nitrile gloves offer good resistance to a range of chemicals, while butyl rubber is recommended for handling aldehydes, ketones, and esters which may be used in synthesis or as solvents.[7] Double-gloving provides an additional layer of protection against tears and permeation.
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional barrier for the entire face.[3][8]
Body Protection Chemical-resistant lab coat or apron over a standard lab coat.A chemical-resistant lab coat or apron made of appropriate materials will prevent skin contact with spills of hazardous chemicals.[9]
Respiratory Protection Use in a certified chemical fume hood. A respirator may be necessary for certain procedures.All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[10] If there is a risk of generating dust or aerosols, or if work cannot be performed in a fume hood, a NIOSH-approved respirator should be used after a proper risk assessment and fit-testing.[9]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures is critical to prevent cross-contamination.

Donning Procedure
  • Footwear: Ensure you are wearing closed-toe, chemical-resistant shoes.

  • Inner Gloves: Don the first pair of nitrile or butyl rubber gloves.

  • Lab Coat: Put on your standard lab coat, followed by a chemical-resistant lab coat or apron.

  • Eye and Face Protection: Put on your chemical splash goggles, ensuring a snug fit. Then, put on the face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of your lab coat.

Doffing Procedure (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the outside with your bare skin. Dispose of them in the designated hazardous waste container.[3]

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Remove the chemical-resistant lab coat or apron, turning it inside out as you remove it to contain any contamination. Place it in the designated container for laundry or disposal.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[8]

Operational and Disposal Plans

Proper handling extends beyond personal protection to include safe operational and disposal practices.

Engineering Controls

All manipulations of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, including weighing, dissolving, and reaction setup, must be performed in a certified chemical fume hood.[10]

Waste Disposal

All solid and liquid waste contaminated with this compound must be treated as hazardous waste.[11][12]

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[3] Do not mix with incompatible waste streams.[13]

  • Decontamination: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste.[3]

The final disposal of all hazardous waste must be conducted through a licensed hazardous waste disposal facility.[3]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Visual Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence start Start: Handling Required risk_assessment Conduct Risk Assessment (Assume Hazardous) start->risk_assessment Identify Need gather_ppe Gather All Necessary PPE risk_assessment->gather_ppe Assess Hazards don_footwear 1. Don Footwear gather_ppe->don_footwear Begin Donning don_inner_gloves 2. Don Inner Gloves don_footwear->don_inner_gloves don_lab_coat 3. Don Lab Coats don_inner_gloves->don_lab_coat don_eye_face 4. Don Eye/Face Protection don_lab_coat->don_eye_face don_outer_gloves 5. Don Outer Gloves don_eye_face->don_outer_gloves handle_chemical Perform Work in Chemical Fume Hood don_outer_gloves->handle_chemical Ready for Work doff_outer_gloves 1. Doff Outer Gloves handle_chemical->doff_outer_gloves Work Complete doff_eye_face 2. Doff Eye/Face Protection doff_outer_gloves->doff_eye_face doff_lab_coat 3. Doff Lab Coats doff_eye_face->doff_lab_coat doff_inner_gloves 4. Doff Inner Gloves doff_lab_coat->doff_inner_gloves wash_hands 5. Wash Hands Thoroughly doff_inner_gloves->wash_hands end End: Safe Completion wash_hands->end

Caption: Workflow for PPE selection, donning, and doffing.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • Effective Chemical Waste Disposal Strategies. (2025, August 18). Environmental Marketing Services. Retrieved from [Link]

  • Recommendations for Chemical Protective Clothing. (n.d.). NIOSH - CDC Archive. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). UPenn EHRS - University of Pennsylvania. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Retrieved from [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive. Retrieved from [Link]

  • Selecting Protective Clothing for Mixtures. (n.d.). The Synergist - AIHA. Retrieved from [Link]

  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • NIOSH Recommendations for Chemical Protective Clothing Disclaimer. (n.d.). CDC Archive. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). OSHA. Retrieved from [Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025, June 6). C&EN. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). OSHA. Retrieved from [Link]

  • NIOSH/Chemical Protective Clothing Page/INDEX A. (1999, April 12). CDC. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research, Laboratory & Safety Services. Retrieved from [Link]

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. (n.d.). Labour Department. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. Retrieved from [Link]

  • Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. (n.d.). NextSDS. Retrieved from [Link]

  • Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). PubMed. Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR. Retrieved from [Link]

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